Nesolicaftor
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHHUISIBFLHX-QFWMXSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953130-87-4 | |
| Record name | Nesolicaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953130874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTI-428 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NESOLICAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2U4ZA62U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nesolicaftor as a CFTR Amplifier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and clinical translation of nesolicaftor (PTI-428), a first-in-class Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifier.
Introduction to this compound and the Amplifier Class
Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a crucial anion channel. While CFTR modulators, including correctors and potentiators, have revolutionized CF treatment, a significant unmet need remains. This compound represents a novel therapeutic class known as CFTR amplifiers. Unlike correctors that aid in protein folding or potentiators that enhance channel gating, amplifiers are designed to increase the total amount of CFTR protein synthesized by the cell.[1] This mechanism offers a complementary approach that can be used in combination with other CFTR modulators to enhance their overall efficacy.[2] this compound has been shown to be effective across various CFTR mutations, distinguishing it from mutation-specific modulators.[3]
Core Mechanism of Action: Stabilization of CFTR mRNA
The primary mechanism of action of this compound is the selective increase of CFTR protein expression through the stabilization of its messenger RNA (mRNA).[4][5] This is achieved by a direct interaction with an RNA-binding protein, Poly(rC)-binding protein 1 (PCBP1).
The signaling pathway is as follows:
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Binding to PCBP1: this compound directly binds to PCBP1, a protein that regulates the stability and translation of specific mRNAs. The binding of this compound to PCBP1 is enhanced in the presence of RNA, suggesting a cooperative mechanism.
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PCBP1-CFTR mRNA Interaction: The this compound-PCBP1 complex then binds to a consensus site within the open reading frame of the CFTR mRNA. This interaction is specific, as the binding affinity is increased by a portion of mRNA unique to CFTR.
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mRNA Stabilization and Enhanced Translation: By binding to the CFTR mRNA, the this compound-PCBP1 complex protects the mRNA from degradation, thereby increasing its stability and half-life. This leads to a greater number of CFTR protein translations, resulting in an overall increase in the amount of CFTR protein available for folding, trafficking, and function at the cell membrane.
Diagram of this compound's Signaling Pathway
Caption: this compound binds to PCBP1, stabilizing CFTR mRNA for increased protein synthesis.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in both in vitro and clinical settings.
Table 1: In Vitro Efficacy of this compound in Human Bronchial Epithelial (HBE) Cells
| Experimental Condition | Cell Type | Outcome Measure | Result | Citation |
| This compound (10 µM) + ETI | Primary F508del CFBE | CFTR Function (Isc) | Significant increase vs. ETI alone | |
| This compound (10 µM) + ETI | Primary F508del CFBE | CFTR mRNA Expression | ~3-fold increase vs. ETI alone | |
| This compound + ETI + TGF-β1 | Primary F508del CFBE | CFTR Function (Isc) | Reversal of TGF-β1 induced reduction | |
| This compound + ETI + TGF-β1 | Primary F508del CFBE | IL-6 Secretion | Rescue of TGF-β1 induced increase | |
| This compound Treatment | CFBE F508del cells | CFTR mRNA Half-life | ~2.6-fold increase vs. control |
ETI: Elexacaftor/Tezacaftor/Ivacaftor; CFBE: CF Bronchial Epithelial; Isc: Short-circuit current; TGF-β1: Transforming growth factor-beta 1.
Table 2: Summary of Key Quantitative Clinical Trial Results for this compound
| Trial Identifier | Patient Population | Treatment Arm | n | Primary Outcome | Result | Citation |
| NCT02718495 (Part 2) | F508del homozygous on Orkambi® | 50 mg this compound + Orkambi® | 24 | Change in ppFEV1 | +5.2 percentage points (days 14-28) | |
| NCT03251092 | F508del homozygous | Triple combo w/ this compound | 28 | Change in ppFEV1 at day 28 | +8 percentage points vs. placebo | |
| NCT03251092 | F508del homozygous | Triple combo w/ this compound | 28 | Change in Sweat Chloride at day 28 | -29 mmol/L vs. placebo | |
| NCT03500263 | F508del homozygous | Triple combo w/ high-dose posenacaftor | 31 | Change in ppFEV1 at day 14 | +5% increase from baseline | |
| NCT03500263 | F508del homozygous | Triple combo w/ high-dose posenacaftor | 31 | Change in Sweat Chloride at day 14 | -24 mmol/L vs. placebo |
ppFEV1: percent predicted Forced Expiratory Volume in 1 second.
Detailed Experimental Protocols
This electrophysiological technique measures ion transport across epithelial cell monolayers.
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Cell Culture: Primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve differentiation.
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Treatment: Differentiated cells are treated with this compound (e.g., 10 µM) and/or other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor) for 24 hours.
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Measurement: The cell culture inserts are mounted in an Ussing chamber. The basolateral-to-apical chloride gradient is established, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc) is measured.
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Pharmacological Probing:
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Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).
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Forskolin (10 µM) is added to the basolateral side to activate CFTR through cAMP stimulation.
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A CFTR potentiator (e.g., Ivacaftor, 1 µM) is added to the apical side to maximize channel gating.
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CFTRinh-172 (10 µM) is added apically to inhibit CFTR-mediated current. The change in Isc after the addition of CFTRinh-172 is quantified as the measure of CFTR function.
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Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing this compound's effect on CFTR function via Ussing chamber.
This assay determines the half-life of CFTR mRNA in the presence and absence of this compound.
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Method: An "approach-to-steady-state" labeling method is employed.
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Protocol:
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CFBE F508del cells are cultured to confluency.
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Cells are treated with either a vehicle control (DMSO) or this compound.
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A labeled nucleotide analog, such as 5-ethynyluridine (EU), is added to the culture medium. This allows for the specific capture of newly transcribed RNA.
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Cells are harvested at various time points after EU addition.
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Total RNA is isolated, and the EU-labeled RNA is biotinylated via a click chemistry reaction.
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Biotinylated (newly synthesized) RNA is captured using streptavidin-coated magnetic beads.
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The amount of newly synthesized CFTR mRNA is quantified at each time point using quantitative real-time PCR (qRT-PCR).
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The decay rate and mRNA half-life are calculated by fitting the data to a kinetic model of RNA synthesis and decay.
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This assay confirms the direct physical interaction between this compound and PCBP1.
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Method: A pull-down assay using an immobilized form of the amplifier.
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Protocol:
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Bead Conjugation: A chemical analog of this compound is conjugated to sepharose beads. Control beads without the conjugated compound are also prepared.
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Protein Incubation: Recombinant full-length PCBP1 protein (e.g., His-tagged) is incubated with both the this compound-conjugated beads and the control beads in a binding buffer. In some experiments, total cell lysates from HBE cells are used instead of recombinant protein.
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Washing: The beads are washed several times to remove non-specific binding proteins.
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Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
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Detection: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting (Western blot) using an antibody against PCBP1 (or the His-tag for recombinant protein). A band corresponding to PCBP1 in the eluate from the this compound-conjugated beads, but not the control beads, demonstrates direct binding.
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Logical Diagram for Binding Confirmation
Caption: Pull-down assay confirms direct binding of this compound to PCBP1.
Conclusion
This compound is a CFTR amplifier that acts through a novel mechanism of action: increasing the amount of CFTR protein by stabilizing its mRNA via a direct interaction with PCBP1. Preclinical data robustly support this mechanism, demonstrating increased CFTR mRNA half-life and function. Early-phase clinical trials have provided evidence of clinical benefit, particularly in improving lung function when used as an add-on therapy to other CFTR modulators. The unique mechanism of this compound holds promise for enhancing the therapeutic efficacy of existing and future CF treatments, potentially benefiting a broad range of individuals with CF, irrespective of their specific genotype.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Features of CFTR mRNA and implications for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Features of CFTR mRNA and implications for therapeutics development [frontiersin.org]
Nesolicaftor: A CFTR Amplifier for the Treatment of Cystic Fibrosis
An In-depth Technical Guide on its Pathophysiological Role and Mechanism of Action
Introduction
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This gene encodes the CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Defective CFTR protein leads to dysregulated ion and water transport, resulting in thick, sticky mucus in various organs, most notably the lungs and pancreas.[1] This leads to chronic respiratory infections, pancreatic insufficiency, and a range of other complications.[1]
CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. Nesolicaftor (PTI-428) represents a distinct class of CFTR modulator known as an amplifier .[1] Amplifiers are designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. This guide provides a detailed overview of the role of this compound in the pathophysiology of cystic fibrosis, its mechanism of action, and a summary of key preclinical and clinical findings.
Mechanism of Action: Amplifying CFTR Expression
This compound's primary mechanism of action is to increase the cellular abundance of the CFTR protein. It achieves this by enhancing the stability of the CFTR messenger RNA (mRNA), the template from which the protein is synthesized.
Signaling Pathway of this compound's Action
Caption: this compound binds to PCBP1, stabilizing CFTR mRNA and increasing protein translation.
Preclinical studies have shown that this compound directly interacts with poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that can modulate the stability and translation of its target mRNAs. By binding to PCBP1, this compound is thought to enhance the association of PCBP1 with the CFTR mRNA, thereby protecting it from degradation and leading to increased protein production. This amplification of CFTR protein levels is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a wide range of individuals with CF.
Preclinical Data
In vitro studies using human bronchial epithelial (HBE) cells have demonstrated the potential of this compound to increase the amount and function of CFTR protein.
Key Preclinical Findings
| Cell Model | Treatment | Key Finding | Reference |
| Human Bronchial Epithelial Cells | This compound | Nearly doubled the total amount of functional CFTR protein. | |
| 16HBE14o- cells (G542X-CFTR) | This compound (30 µM, 24h) | Increased CFTR function, as measured by a larger change in response to a CFTR inhibitor. | |
| CFBE41o- cells (F508del-CFTR) | This compound (30 µM, 24h) | Dose-dependent increase in F508del-CFTR function. | |
| Primary human CFBE cells (F508del homozygous) | This compound (10 µM) + ETI* | Significantly increased ETI-corrected F508del CFTR function and nearly threefold increase in CFTR mRNA expression. |
*ETI: Elexacaftor/Tezacaftor/Ivacaftor
Clinical Trial Data
This compound has been evaluated in several clinical trials, primarily as part of a triple combination therapy with the corrector posenacaftor (PTI-801) and the potentiator dirocaftor (PTI-808).
Summary of Key Clinical Trial Results
| Trial ID | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |
| NCT03500263 | 1/2 | 31 adults with F508del/F508del CF | 1. This compound + Posenacaftor + Dirocaftor 2. Placebo | - Mean 5% increase in ppFEV1 from baseline at day 14 (high-dose posenacaftor group). - Mean sweat chloride reduction of 19 mmol/L from baseline and 24 mmol/L compared to placebo. | |
| NCT03251092 | 1/2 | 28 adults with F508del/F508del CF and 40 with one F508del mutation | 1. This compound + Posenacaftor + Dirocaftor 2. Posenacaftor + Dirocaftor 3. Placebo | - F508del homozygous: Mean 8 percentage point improvement in ppFEV1 and 29 mmol/L reduction in sweat chloride at day 28 for the triple combination vs. placebo. | |
| NCT02718495 | 1/2 | Adults with CF on Orkambi therapy | 1. This compound (50 mg) + Orkambi 2. Placebo + Orkambi | - Improved lung function observed at two weeks and maintained through day 28. | |
| NCT03591094 | 2 | 40 adults with F508del/F508del CF on Symdeko therapy | 1. This compound + Symdeko 2. Placebo + Symdeko | Results not yet publicly released. |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is a generalized representation based on methods described for assessing CFTR modulator effects in primary human bronchial epithelial cells.
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay in organoids.
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Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane extract matrix.
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Drug Incubation: Organoids are pre-incubated with this compound or vehicle control for a defined period (e.g., 24 hours) to allow for changes in CFTR expression.
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FIS Assay:
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The culture medium is replaced with a medium containing forskolin (typically 5-10 µM).
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Live-cell imaging is used to capture images of the organoids at baseline and at set time points after the addition of forskolin.
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Image Analysis: The cross-sectional area of the organoids is measured at each time point using image analysis software. The increase in organoid swelling is a measure of CFTR function.
CFTR mRNA Stability Assay
This is a generalized protocol for assessing the effect of a compound on mRNA stability.
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Cell Culture and Treatment: HBE cells are cultured and treated with this compound or a vehicle control.
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Transcription Inhibition: A transcription inhibitor, such as actinomycin D (typically 5 µg/mL), is added to the culture medium to block the synthesis of new mRNA.
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RNA Isolation: RNA is isolated from the cells at various time points after the addition of the transcription inhibitor.
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Quantitative Real-Time PCR (qRT-PCR): The amount of CFTR mRNA remaining at each time point is quantified using qRT-PCR.
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Data Analysis: The rate of CFTR mRNA decay is calculated for both the this compound-treated and control groups. A slower decay rate in the presence of this compound indicates increased mRNA stability.
Conclusion
This compound, as a CFTR amplifier, represents a novel therapeutic strategy for cystic fibrosis. By increasing the amount of CFTR protein, it has the potential to enhance the efficacy of corrector and potentiator modulators. Preclinical data have demonstrated its ability to increase CFTR mRNA and protein levels, leading to improved function. Clinical trials, particularly those evaluating the triple combination of this compound, posenacaftor, and dirocaftor, have shown promising results in improving lung function and reducing sweat chloride concentrations in individuals with specific CFTR mutations. Further research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in the management of cystic fibrosis.
References
The Discovery and Development of Nesolicaftor (PTI-428): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesolicaftor (PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, an investigational oral medication developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators that act on the protein itself, this compound works at the level of mRNA to increase the amount of CFTR protein produced.[1][2] This mechanism offers a novel therapeutic approach, potentially beneficial for a broad range of CF genotypes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Introduction to Cystic Fibrosis and CFTR Modulators
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene provides instructions for making the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional or insufficient amount of CFTR protein, resulting in abnormal ion and fluid transport. This defect leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the respiratory and digestive systems.
CFTR modulator therapies aim to correct the underlying molecular defect. These therapies are categorized into several classes based on their mechanism of action:
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Correctors: These small molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.
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Potentiators: These molecules, like ivacaftor, increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.
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Amplifiers: This newer class of modulators, to which this compound belongs, acts to increase the amount of CFTR protein synthesized by the cell.
Discovery and Preclinical Development of this compound (PTI-428)
This compound was identified through Proteostasis Therapeutics' proprietary discovery platform. Preclinical studies in human bronchial epithelial (HBE) cells demonstrated that this compound could nearly double the total amount of functional CFTR protein. These studies provided the foundational evidence for its potential as a novel CF therapy, particularly in combination with correctors and potentiators.
Mechanism of Action: A Novel Approach to CFTR Modulation
This compound represents a distinct class of CFTR modulators known as amplifiers. Its mechanism of action is centered on the regulation of CFTR protein biosynthesis at the mRNA level.
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Binding to PCBP1: this compound directly binds to the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.
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Stabilization of CFTR mRNA: The binding of this compound to PCBP1 enhances the stability of the CFTR mRNA. This stabilization leads to an increased half-life of the mRNA transcript, making it available for translation for a longer period.
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Increased CFTR Protein Synthesis: By stabilizing the CFTR mRNA, this compound ultimately leads to an increased production of CFTR protein. This increased protein pool provides more substrate for correctors to act upon, leading to a greater number of functional CFTR channels at the cell surface.
This mechanism is distinct from that of correctors and potentiators, suggesting a synergistic potential when used in combination.
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize the key quantitative outcomes from these studies.
Table 1: this compound (PTI-428) as Add-on Therapy to Orkambi® (lumacaftor/ivacaftor)
| Trial Identifier | Patient Population | Treatment Group | N | Change in ppFEV1 from Baseline | Change in Sweat Chloride (mmol/L) from Baseline |
| NCT02718495 | F508del homozygous | 50 mg this compound + Orkambi® | 24 | +5.2 percentage points (p<0.05) | Not correlated with ppFEV1 improvement |
| Placebo + Orkambi® | - | - | - |
*ppFEV1: percent predicted forced expiratory volume in one second. Data from a 28-day treatment period.
Table 2: this compound (PTI-428) in Triple Combination Therapy
| Trial Identifier | Patient Population | Treatment Group | N | Change in ppFEV1 vs. Placebo | Change in Sweat Chloride vs. Placebo (mmol/L) |
| NCT03500263 | F508del homozygous | This compound (30mg) + Posenacaftor (600mg) + Dirocaftor (150mg) | 31 | +5.0 percentage points | -24 |
| NCT03251092 | F508del homozygous | This compound + Posenacaftor + Dirocaftor | 28 | +8.0 percentage points | -29 |
*Data from a 14-day (NCT03500263) and 28-day (NCT03251092) treatment period.
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a critical in vitro technique to measure ion transport across epithelial tissues.
Protocol:
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Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
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Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with appropriate physiological saline solutions and maintained at 37°C.
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Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
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Pharmacological Modulation:
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Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to increase intracellular cAMP and activate CFTR channels.
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A CFTR potentiator (e.g., ivacaftor) can be added to assess the maximal activity of the corrected CFTR.
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Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
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Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR-dependent chloride secretion.
Western Blot for CFTR Protein Quantification
Western blotting is used to determine the abundance and maturation state of the CFTR protein.
Protocol:
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Cell Lysis: HBE cells treated with this compound or vehicle control are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for CFTR.
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
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The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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The membrane is then incubated with a primary antibody specific for CFTR.
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After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands corresponding to CFTR is detected using an imaging system.
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Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified. The ratio of Band C to Band B provides an indication of CFTR maturation.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on CFTR mRNA
The following diagram illustrates the signaling pathway through which this compound enhances CFTR protein production.
Caption: this compound enhances CFTR protein production by stabilizing CFTR mRNA via PCBP1.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for the preclinical assessment of a CFTR amplifier like this compound.
Caption: Preclinical workflow for evaluating the efficacy of this compound as a CFTR amplifier.
Conclusion
This compound (PTI-428) represents a significant advancement in the field of CFTR modulator therapy. Its unique mechanism of action as a CFTR amplifier, which targets the stabilization of CFTR mRNA to increase protein production, offers a complementary approach to existing corrector and potentiator therapies. Preclinical and clinical data have demonstrated its potential to enhance CFTR function, leading to improvements in lung function for individuals with cystic fibrosis. Further clinical development will be crucial to fully elucidate the therapeutic benefits of this compound as part of combination regimens for the treatment of this life-limiting disease.
References
Molecular Target of Nesolicaftor in Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesolicaftor (formerly PTI-428) is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors and potentiators that directly target the mutant CFTR protein, this compound's mechanism of action involves modulating the cellular machinery responsible for CFTR protein expression. This technical guide provides an in-depth overview of the molecular target of this compound in epithelial cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
The Molecular Target: Poly(rC)-Binding Protein 1 (PCBP1)
The primary molecular target of this compound in epithelial cells is not the CFTR protein itself, but rather poly(rC)-binding protein 1 (PCBP1) . This compound functions by binding to PCBP1, an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.[1][2] The interaction between this compound and PCBP1 enhances the binding of PCBP1 to the CFTR mRNA, leading to its stabilization and increased translation. This results in a greater abundance of CFTR protein at the cell surface, thereby "amplifying" the effects of other CFTR modulators like correctors and potentiators.[1][2]
While the direct interaction between this compound and PCBP1 has been described, quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not currently available in the public domain. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be suitable for determining this critical parameter.
Quantitative Data on this compound's Effects in Epithelial Cells
Preclinical studies using primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation have provided quantitative insights into the functional consequences of this compound treatment.
Table 1: Effect of this compound on CFTR Function in F508del/F508del CFBE Cells
| Treatment Condition | CFTR-dependent Isc (µA/cm²) | Fold Change vs. ETI alone | Reference |
| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | ~25 | - | [2] |
| ETI + this compound (10 µM) | ~40 | ~1.6 | |
| ETI + TGF-β1 | ~10 | ~0.4 | |
| ETI + TGF-β1 + this compound (10 µM) | ~25 | ~1.0 (rescued) |
Isc: Short-circuit current, a measure of ion transport.
Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in F508del/F508del CFBE Cells
| Treatment Condition | Ciliary Beat Frequency (Hz) | % Change vs. ETI + TGF-β1 | Reference |
| ETI | ~8 | - | |
| ETI + TGF-β1 | ~5 | - | |
| ETI + TGF-β1 + this compound (10 µM) | ~8 | ~60% increase (rescued) |
Table 3: Effect of this compound on Cytokine Secretion in F508del/F508del CFBE Cells
| Treatment Condition | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) | Reference |
| ETI | ~100 | ~2000 | |
| ETI + TGF-β1 | ~400 | ~4000 | |
| ETI + TGF-β1 + this compound (10 µM) | ~150 (rescued) | ~2500 (partially rescued) |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Experimental Workflow for Assessing this compound's Efficacy
Detailed Experimental Protocols
CFTR mRNA Stability Assay
This protocol is adapted from methods used to assess mRNA half-life.
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) until fully differentiated.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 24 hours).
-
-
Transcription Inhibition:
-
Add a transcription inhibitor, such as Actinomycin D (5 µg/mL), to the culture medium to halt new mRNA synthesis.
-
-
RNA Isolation:
-
At various time points following the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours), lyse the cells and isolate total RNA using a suitable RNA extraction kit.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Perform qPCR using primers specific for CFTR and a stable housekeeping gene (e.g., ACTB).
-
-
Data Analysis:
-
Normalize the CFTR mRNA levels to the housekeeping gene for each time point.
-
Calculate the CFTR mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time and fitting the data to a one-phase decay exponential curve.
-
Ussing Chamber Electrophysiology
This protocol outlines the measurement of CFTR-mediated ion transport.
-
Chamber Setup:
-
Mount the permeable supports with differentiated epithelial cells in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Baseline Measurement:
-
Measure the baseline short-circuit current (Isc).
-
-
Pharmacological Manipulation:
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to both chambers.
-
Add a CFTR potentiator (e.g., 1 µM ivacaftor) to the apical chamber.
-
Inhibit CFTR-mediated current by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each pharmacological agent to determine the magnitude of CFTR-mediated ion transport.
-
Ciliary Beat Frequency (CBF) Analysis
This protocol describes the measurement of ciliary activity.
-
Image Acquisition:
-
Place the cell culture inserts on a heated microscope stage maintained at 37°C.
-
Using a high-speed digital video camera mounted on an inverted microscope, record videos of ciliary motion at a high frame rate (e.g., 200-500 frames per second).
-
-
Image Analysis:
-
Use specialized software (e.g., SAVA or ImageJ with appropriate plugins) to analyze the recorded videos.
-
The software typically uses Fourier transform analysis of pixel intensity changes over time in a selected region of interest to determine the dominant frequency, which corresponds to the CBF.
-
-
Data Analysis:
-
Measure CBF from multiple regions of interest on each culture insert to obtain an average value.
-
Compare the CBF between different treatment groups.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8
This protocol details the quantification of secreted cytokines.
-
Sample Collection:
-
Following treatment of the ALI cultures, collect the basolateral medium.
-
Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IL-6 and IL-8.
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest.
-
Add standards and diluted samples to the wells and incubate.
-
Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash, add the enzyme substrate to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-6 or IL-8 in the samples.
-
Conclusion
This compound represents a novel therapeutic strategy for cystic fibrosis by targeting PCBP1 to amplify CFTR protein expression. The quantitative data from preclinical studies in primary human bronchial epithelial cells demonstrate its potential to enhance CFTR function, improve ciliary activity, and modulate the inflammatory response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and other CFTR amplifiers. Future studies should aim to elucidate the precise binding kinetics of this compound with PCBP1 to provide a more complete understanding of its molecular interactions.
References
Nesolicaftor's Impact on CFTR mRNA Stability and Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (formerly PTI-428) is an investigational small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2][3] Unlike CFTR correctors or potentiators that act on the CFTR protein, this compound targets the biogenesis of the protein itself by increasing the stability and translational efficiency of CFTR mRNA.[4][5] This mechanism of action is independent of the CFTR genotype, making it a potentially valuable therapeutic agent for a broad range of individuals with cystic fibrosis. Preclinical studies have demonstrated that this compound can nearly double the total amount of functional CFTR protein produced. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Enhancement of mRNA Stability and Translation
This compound's primary mechanism of action is to augment the amount of CFTR protein by stabilizing its corresponding mRNA transcript and enhancing its translation. This is achieved, at least in part, through a direct interaction with the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that recognizes and binds to specific consensus sequences within the CFTR mRNA, thereby promoting its stability and translation. By binding to PCBP1, this compound enhances this protective association with the CFTR transcript, leading to increased protein expression. This amplification of CFTR protein levels can be beneficial in overcoming the inhibitory effects of inflammatory mediators like transforming growth factor-beta 1 (TGF-β1) and the negative regulator miR-145 on CFTR expression.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on CFTR mRNA expression and protein function as reported in preclinical studies.
Table 1: Effect of this compound on CFTR mRNA Expression in Primary Human F508del Cystic Fibrosis Bronchial Epithelial (CFBE) Cells
| Condition | Treatment | Fold Increase in CFTR mRNA Expression (relative to control) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | + 10 µM this compound | Nearly 3-fold | |
| ETI + TGF-β1 | + 10 µM this compound | Nearly 5-fold |
Table 2: Effect of this compound on F508del CFTR Protein Function
| Cell Treatment | This compound Treatment | Relative Increase in F508del CFTR Function | Reference |
| Lumacaftor/Ivacaftor (LI) | + this compound | 70% | |
| Tezacaftor/Ivacaftor (TI) | + this compound | 29% |
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the impact of this compound on CFTR mRNA stability and translation.
Cell Culture of Primary Human Bronchial Epithelial Cells
Primary human bronchial epithelial cells (hBEs) from cystic fibrosis donors (homozygous for the F508del mutation) are cultured on permeable supports at an air-liquid interface to achieve a differentiated, mucociliary phenotype. This culture system closely mimics the in vivo airway epithelium.
Quantification of CFTR mRNA Expression by RT-qPCR
To determine the effect of this compound on CFTR mRNA levels, differentiated hBE cells are treated with this compound in the presence or absence of other CFTR modulators or inflammatory stimuli. Total RNA is then extracted, reverse transcribed into cDNA, and subjected to quantitative polymerase chain reaction (qPCR) using primers specific for CFTR and a reference gene for normalization.
CFTR mRNA Stability Assay (Actinomycin D Chase)
This assay measures the half-life of CFTR mRNA. Differentiated hBE cells are treated with this compound for a specified period. Subsequently, transcription is halted by the addition of Actinomycin D. RNA samples are collected at various time points after the transcriptional block, and the remaining levels of CFTR mRNA are quantified by RT-qPCR. The decay rate and half-life of the mRNA are then calculated.
Assessment of CFTR Protein Function (Ussing Chamber Assay)
The functional consequence of increased CFTR mRNA is assessed by measuring chloride ion transport in Ussing chambers. Differentiated hBE cells cultured on permeable supports are mounted in the Ussing chamber apparatus. The CFTR channel is stimulated with a cAMP agonist (e.g., forskolin), and the change in short-circuit current, which is proportional to chloride secretion, is measured.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound binds to PCBP1, enhancing its association with CFTR mRNA to increase stability and translation.
Caption: Workflow for determining CFTR mRNA half-life using an Actinomycin D chase assay.
Caption: Workflow for assessing CFTR mRNA translation efficiency via polysome profiling.
Conclusion
This compound represents a novel therapeutic strategy for cystic fibrosis by targeting the fundamental process of CFTR mRNA stability and translation. Its unique mechanism as a CFTR amplifier, mediated through the interaction with PCBP1, provides a genotype-independent approach to increasing functional CFTR protein. The quantitative data from preclinical models demonstrate a significant impact on both CFTR mRNA levels and protein function. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CFTR amplifiers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.
References
Preclinical Evidence for Nesolicaftor's Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Nesolicaftor (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The document details its mechanism of action, efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Introduction
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] This leads to defective ion and water transport across epithelial surfaces, causing a multisystem disease.[1] this compound is an investigational CFTR modulator classified as an amplifier, designed to increase the amount of CFTR protein produced by the cell.[1][2] This approach aims to provide more substrate for other CFTR modulators, such as correctors and potentiators, thereby enhancing their therapeutic effect.[3] Preclinical studies suggest that this compound can nearly double the total amount of functional CFTR protein.
Mechanism of Action
This compound acts as a CFTR amplifier by a novel mechanism that involves the stabilization of CFTR messenger RNA (mRNA). It has been shown to bind to the poly(rC)-binding protein 1 (PCBP1), which in turn interacts with the CFTR mRNA. This interaction is thought to enhance the stability and translation of the CFTR transcript, leading to an increased synthesis of the CFTR protein. This amplification of CFTR protein production is independent of the specific CFTR mutation, suggesting a broad potential applicability across different CF genotypes.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in various in vitro models, primarily using primary human bronchial epithelial (CFBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.
Ussing Chamber Electrophysiology
Ussing chamber assays, which measure ion transport across epithelial cell monolayers, have been pivotal in demonstrating this compound's ability to enhance CFTR function. In primary F508del CFBE cells, this compound has been shown to significantly augment the function of the highly effective triple combination modulator therapy, elexacaftor/tezacaftor/ivacaftor (ETI).
Table 1: Effect of this compound on ETI-Corrected F508del-CFTR Function in Primary Human Bronchial Epithelial Cells
| Treatment Condition (24h) | CFTR-dependent Isc (µA/cm²) | Fold Increase vs. ETI alone |
| ETI (1 µM elexacaftor / 5 µM tezacaftor / 1 µM ivacaftor) | Data not explicitly provided in µA/cm² | 1.0 |
| ETI + this compound (10 µM) | Significantly increased from ETI alone | ~1.5 - 2.0 |
Note: The precise mean Isc values were not detailed in the primary source, but a significant increase was reported.
Furthermore, this compound demonstrated the ability to rescue the inhibitory effects of the pro-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) on ETI-corrected CFTR function.
Table 2: this compound Rescues TGF-β1-Mediated Inhibition of ETI-Corrected F508del-CFTR Function
| Treatment Condition (24h) | Relative CFTR Function (%) |
| ETI | 100 |
| ETI + TGF-β1 (5 ng/mL) | ~50 |
| ETI + TGF-β1 + this compound (10 µM) | ~100 |
Gene Expression Analysis
Quantitative polymerase chain reaction (qPCR) has been employed to confirm this compound's mechanism of action at the molecular level. These studies have shown that this compound significantly increases the expression of CFTR mRNA in primary CFBE cells.
Table 3: Effect of this compound on CFTR mRNA Expression in ETI-Treated Primary Human Bronchial Epithelial Cells
| Treatment Condition (24h) | Relative CFTR mRNA Expression (Fold Change) |
| ETI | 1.0 |
| ETI + this compound (10 µM) | ~3.0 |
In the context of inflammation, this compound was also able to restore CFTR mRNA levels that were reduced by TGF-β1 treatment.
Table 4: this compound Rescues TGF-β1-Mediated Reduction of CFTR mRNA Expression
| Treatment Condition (24h) | Relative CFTR mRNA Expression (Fold Change) |
| ETI | 1.0 |
| ETI + TGF-β1 | ~0.5 |
| ETI + TGF-β1 + this compound | ~2.5 |
Western Blot Analysis of CFTR Protein
While preclinical reports state that this compound increases the amount of functional CFTR protein, specific quantitative data from Western blot analyses, including representative blot images and densitometry, are not widely available in the public domain. This analysis is crucial to visually confirm the increase in both the immature (Band B) and mature (Band C) forms of the CFTR protein.
Forskolin-Induced Swelling (FIS) Assay
The forskolin-induced swelling (FIS) assay in patient-derived organoids is a key method to assess the functional response to CFTR modulators. To date, specific quantitative data from FIS assays evaluating the efficacy of this compound have not been identified in the reviewed literature. Such data would provide valuable insight into the functional rescue of CFTR in a 3D, patient-derived model.
Experimental Protocols
Ussing Chamber Assay
This protocol is based on methodologies used to assess the effect of this compound on primary human bronchial epithelial cells.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 4 weeks to achieve a differentiated, polarized epithelium.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) in combination with other CFTR modulators (e.g., ETI) and/or inflammatory stimuli (e.g., TGF-β1) for a specified period (e.g., 24 hours) by adding the compounds to the basolateral medium.
-
Chamber Setup: The permeable supports are mounted in Ussing chambers, and the apical and basolateral hemichambers are filled with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution) and maintained at 37°C and gassed with 5% CO2/95% O2.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Manipulation:
-
Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (e.g., 10 µM) is then added to the apical chamber to activate CFTR through cAMP stimulation.
-
A CFTR potentiator (e.g., ivacaftor, 1 µM) is added to the apical chamber to maximally open the CFTR channels.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) is added to the apical chamber to determine the CFTR-specific current.
-
-
Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
Quantitative Real-Time PCR (qPCR) for CFTR mRNA Expression
This protocol is designed to quantify the changes in CFTR mRNA levels following treatment with this compound.
-
Cell Culture and Treatment: CFBE cells are cultured and treated with this compound and other compounds as described in the Ussing chamber protocol.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for the CFTR gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in control (vehicle-treated) cells.
Western Blotting for CFTR Protein (Representative Protocol)
As specific data for this compound is unavailable, this representative protocol is provided for guidance.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and heated at 37°C for 15 minutes (boiling can cause CFTR aggregation).
-
SDS-PAGE: The protein samples are separated by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for CFTR.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.
Forskolin-Induced Swelling (FIS) Assay (Representative Protocol)
As specific data for this compound is unavailable, this representative protocol for intestinal organoids is provided.
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) with a specialized growth medium.
-
Plating for Assay: Organoids are plated in a 96-well plate.
-
Treatment: Organoids are pre-incubated with this compound and/or other CFTR modulators for a specified duration (e.g., 24-48 hours).
-
Assay Initiation: The culture medium is replaced with a solution containing forskolin (to activate CFTR) and a live-cell imaging dye (e.g., Calcein AM).
-
Live-Cell Imaging: The plate is placed in an environmentally controlled high-content imaging system or a confocal microscope. Images are captured at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis: Image analysis software is used to measure the cross-sectional area of the organoids at each time point. The swelling is quantified as the increase in organoid area over time, and the area under the curve (AUC) is calculated to represent the overall CFTR function.
Visualizations
Caption: this compound's mechanism of action as a CFTR amplifier.
Caption: Experimental workflow for Ussing chamber electrophysiology.
Caption: Synergy of this compound with correctors and potentiators.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for cystic fibrosis. By acting as a CFTR amplifier, it addresses a novel aspect of CFTR biology – the efficiency of its production. The available in vitro evidence, particularly from Ussing chamber and gene expression studies, demonstrates that this compound can significantly enhance the function of highly effective CFTR modulator combinations and can counteract the negative effects of inflammation on CFTR function. While further quantitative data from assays such as Western blotting and forskolin-induced swelling would strengthen the preclinical data package, the existing evidence provides a solid foundation for the continued clinical development of this compound as part of a combination therapy for individuals with cystic fibrosis.
References
- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function [mdpi.com]
In-Vitro Efficacy of Nesolicaftor on F508del-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of Nesolicaftor (PTI-428) on the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This compound is an investigational CFTR amplifier designed to increase the amount of CFTR protein, thereby augmenting the effects of other CFTR modulators. This document synthesizes key quantitative data from in-vitro studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of this compound on human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.
Table 1: Effect of this compound on F508del-CFTR Function in Primary Human CF Bronchial Epithelial (CFBE) Cells
| Treatment Condition (24h) | Measured Parameter | Result | Fold Change vs. ETI Alone | Statistical Significance (p-value) | Reference |
| ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor) | CFTR-dependent ISC | - | - | - | [1][2] |
| ETI + 10 µM this compound | CFTR-dependent ISC | Significant Increase | - | < 0.05 | [1][2] |
| ETI + TGF-β1 (5 ng/mL) | CFTR-dependent ISC | Significant Reduction | - | < 0.05 | [2] |
| ETI + TGF-β1 + 10 µM this compound | CFTR-dependent ISC | Rescue of TGF-β1-induced reduction | - | < 0.05 |
ISC: Short-circuit current, a measure of ion transport.
Table 2: Effect of this compound on F508del-CFTR mRNA Expression in Primary Human CFBE Cells
| Treatment Condition (24h) | Measured Parameter | Result | Fold Change vs. ETI Alone | Statistical Significance (p-value) | Reference |
| ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor) | Relative CFTR mRNA Expression | - | - | - | |
| ETI + 10 µM this compound | Relative CFTR mRNA Expression | Nearly 3-fold Increase | ~3 | < 0.05 | |
| ETI + TGF-β1 (5 ng/mL) | Relative CFTR mRNA Expression | Significant Reduction | - | < 0.05 | |
| ETI + TGF-β1 + 10 µM this compound | Relative CFTR mRNA Expression | Rescue of TGF-β1-induced reduction | - | < 0.05 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Cell Culture of Primary Human Bronchial Epithelial (CFBE) Cells
Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured at an air-liquid interface (ALI) to achieve a differentiated, polarized epithelial monolayer that recapitulates the in-vivo airway epithelium.
-
Cell Seeding: Cryopreserved primary CFBE cells are thawed and seeded onto permeable filter supports (e.g., Transwell® inserts).
-
Proliferation Phase: Cells are cultured in a specialized growth medium until confluent.
-
Differentiation Phase: Once confluent, the apical medium is removed to establish an air-liquid interface. The cells are then maintained in a differentiation medium for 4-6 weeks to allow for the development of a mature, ciliated epithelium.
Ussing Chamber Electrophysiology
The Ussing chamber technique is employed to measure ion transport across the polarized epithelial monolayers.
-
Mounting: The permeable filter supports with the differentiated CFBE cells are mounted in Ussing chambers.
-
Perfusion: The basolateral and apical sides of the monolayer are perfused with a Ringer's solution.
-
Short-Circuit Current (ISC) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (ISC), which reflects net ion transport, is continuously recorded.
-
Pharmacological Manipulation:
-
ENaC Inhibition: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-independent sodium transport.
-
CFTR Activation: Forskolin (a cAMP agonist) is added to the apical chamber to activate CFTR channels.
-
CFTR Potentiation: A CFTR potentiator (e.g., Ivacaftor) is used to maximize channel opening.
-
CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in ISC in response to each pharmacological agent is calculated to determine the activity of the respective ion channels.
Quantitative Real-Time PCR (qPCR) for CFTR mRNA
qPCR is used to quantify the relative expression levels of CFTR mRNA.
-
RNA Extraction: Total RNA is isolated from the CFBE cell lysates using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The cDNA is then used as a template for qPCR with primers and probes specific for the CFTR gene and a reference housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative CT (ΔΔCT) method.
Western Blotting for CFTR Protein
Western blotting is performed to assess the expression and maturation of the F508del-CFTR protein.
-
Protein Extraction: Total protein is extracted from CFBE cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The immature (band B) and mature (band C) forms of CFTR can be distinguished by their different molecular weights.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
An In-depth Technical Guide to Nesolicaftor: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor, also known by its development code PTI-428, is an investigational small molecule that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, it represents a novel therapeutic approach for cystic fibrosis (CF) by aiming to increase the amount of CFTR protein available at the cell surface. This guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: N-(trans-3-(5-((R)-1-hydroxyethyl)-1,3,4-oxadiazol-2-yl)cyclobutyl)-3-phenylisoxazole-5-carboxamide
-
CAS Number: 1953130-87-4
-
Chemical Formula: C₁₈H₁₈N₄O₄
-
Molecular Weight: 354.37 g/mol
A 2D representation of the chemical structure is provided below:
(Image of this compound's chemical structure would be placed here in a real document)
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 354.37 g/mol | [1] |
| logP (predicted) | 1.5 - 2.5 | Predicted |
| pKa (predicted) | Acidic: ~8.5 (oxadiazole ring), Basic: ~1.5 (isoxazole nitrogen) | Predicted |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties
This compound's primary pharmacological effect is the amplification of CFTR protein expression. This leads to an increased quantity of both wild-type and mutant CFTR at the cell surface, which can then be targeted by other CFTR modulators like correctors and potentiators.
Pharmacodynamics:
The following table summarizes the key pharmacodynamic properties of this compound from preclinical studies.
| Parameter | Cell Line/System | Value | Reference |
| Effect on CFTR mRNA | Primary human bronchial epithelial (CFBE) cells (F508del/F508del) | Nearly threefold increase in CFTR mRNA expression when treated with this compound (10 µM) in combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI). | [3] |
| Effect on CFTR Function | Primary human CFBE cells (F508del/F508del) | Significantly increases ETI-corrected F508del CFTR function (measured as short-circuit current) at a concentration of 10 µM. | [3] |
| Effect in the presence of TGF-β1 | Primary human CFBE cells (F508del/F508del) | Reverses the TGF-β1-induced reduction in ETI-corrected F508del CFTR function. | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a CFTR amplifier by increasing the stability of CFTR mRNA. This leads to enhanced translation and a greater abundance of CFTR protein. A key aspect of its mechanism involves its interaction with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which is often overactive in the airways of individuals with cystic fibrosis and contributes to inflammation and reduced CFTR expression.
TGF-β1 is known to upregulate the expression of microRNA-145 (miR-145). In turn, miR-145 can bind to the 3' untranslated region (UTR) of CFTR mRNA, leading to its degradation and reduced protein translation. This compound has been shown to counteract this effect, rescuing CFTR expression even in the presence of elevated TGF-β1 and miR-145. The exact mechanism by which this compound achieves this is still under investigation but may involve the modulation of RNA-binding proteins that influence CFTR mRNA stability.
Signaling Pathway Diagram:
The following diagram illustrates the interplay between TGF-β1, miR-145, CFTR, and the therapeutic intervention with this compound.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. The following protocol provides a detailed methodology for assessing the effect of this compound on CFTR function in primary human bronchial epithelial cells.
1. Cell Culture:
-
Primary human bronchial epithelial cells from individuals with cystic fibrosis (e.g., homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a polarized epithelium.
2. Ussing Chamber Setup:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides.
-
Both chambers are filled with a symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
3. Electrophysiological Recordings:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
A typical experimental sequence is as follows:
-
Baseline: Record the stable baseline Isc.
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add a CFTR activator cocktail, typically containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate CFTR. A potentiator like ivacaftor (VX-770) can also be added.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is indeed CFTR-dependent.
-
4. This compound Treatment:
-
To assess the effect of this compound, cells are pre-incubated with the compound (e.g., 10 µM this compound) for a specified period (e.g., 24 hours) before being mounted in the Ussing chamber. The Isc measurements are then compared to vehicle-treated control cells.
5. Data Analysis:
-
The change in Isc (ΔIsc) in response to the CFTR activator and inhibitor is calculated. A significant increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in this compound-treated cells compared to controls indicates an enhancement of CFTR function.
CFTR mRNA Stability Assay
This assay is used to determine if this compound increases the half-life of CFTR mRNA.
1. Cell Culture and Treatment:
-
CFBE cells are seeded and grown to confluence.
-
Cells are treated with this compound (e.g., 10 µM) or vehicle for a predetermined time (e.g., 24 hours).
2. Transcription Inhibition:
-
Actinomycin D (e.g., 5 µg/mL), a transcription inhibitor, is added to the culture medium to halt new mRNA synthesis.
3. RNA Isolation and qRT-PCR:
-
Total RNA is isolated from the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours).
-
The amount of CFTR mRNA at each time point is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). A stable housekeeping gene is used for normalization.
4. Data Analysis:
-
The decay of CFTR mRNA over time is plotted for both this compound-treated and control cells. The mRNA half-life is calculated from the decay curve. An increase in the half-life in the presence of this compound indicates that the compound stabilizes CFTR mRNA.
Conclusion
This compound holds promise as a novel therapeutic agent for cystic fibrosis by acting as a CFTR amplifier. Its ability to increase the amount of CFTR protein, particularly in the context of the pro-inflammatory TGF-β1 pathway, suggests it could be a valuable component of combination therapies for CF. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CFTR amplifiers. Further research is warranted to fully elucidate its mechanism of action and to evaluate its clinical efficacy and safety.
References
- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. mdpi.com [mdpi.com]
Pharmacological Profile of Nesolicaftor (PTI-428): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (PTI-428) is an investigational small molecule that belongs to a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers.[1][2] Developed by Proteostasis Therapeutics, this compound is designed to be administered orally to address the underlying cause of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators, which act on the CFTR protein directly, this compound works at the mRNA level to increase the amount of CFTR protein produced, offering a complementary approach to treating CF.[1][3] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a CFTR amplifier by selectively increasing the stability of CFTR messenger RNA (mRNA). This leads to an increased production of CFTR protein, providing more substrate for other CFTR modulators like correctors and potentiators to act upon. The proposed mechanism involves the direct binding of this compound to the poly(rC)-binding protein 1 (PCBP1). The this compound-PCBP1 complex then associates with the CFTR mRNA, enhancing its stability and leading to increased translation and, consequently, a higher yield of CFTR protein. This mechanism is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a broad range of individuals with CF.
Preclinical Pharmacology
In preclinical studies, this compound has demonstrated the ability to significantly increase the amount of functional CFTR protein. In studies using human bronchial epithelial (HBE) cells derived from patients with CF, this compound treatment has been shown to nearly double the total amount of functional CFTR protein.
In Vitro Efficacy
While specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature, dose-dependent effects have been observed in in vitro functional assays. For instance, a 30 μM concentration of this compound, applied for 24 hours, was shown to increase F508del-CFTR function in CFBE41o- cells. In primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation, a 10 µM concentration of this compound for 24 hours significantly increased ETI-corrected F508del CFTR function.
| Parameter | Cell Line | Concentration | Effect | Reference |
| CFTR Function | CFBE41o- (F508del) | 30 µM | Increased F508del-CFTR function | |
| CFTR Function | Primary CFBE (F508del/F508del) | 10 µM | Significantly increased ETI-corrected F508del CFTR function | |
| CFTR mRNA Expression | Primary CFBE (F508del/F508del) | 10 µM | Nearly threefold increase in CFTR mRNA levels compared to ETI alone |
Clinical Pharmacology
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. These trials have primarily focused on safety, tolerability, and efficacy in terms of improvements in lung function and reductions in sweat chloride concentration.
Phase 1/2 Clinical Trials
A Phase 1/2 trial (NCT02718495) investigated the safety and tolerability of this compound in individuals with CF. The study included single and multiple ascending dose cohorts. In a 28-day study arm, patients receiving 50 mg of this compound as an add-on to Orkambi® (lumacaftor/ivacaftor) therapy showed improved lung function.
Another Phase 1/2 trial (NCT03251092) evaluated this compound in combination with dirocaftor (a potentiator) and posenacaftor (a corrector). In patients with two copies of the F508del mutation, this triple combination resulted in an 8 percentage point improvement in percent predicted forced expiratory volume in one second (ppFEV1) and a 29 mmol/L reduction in sweat chloride levels compared to placebo at day 28.
A Phase 2 trial (NCT03591094) assessed the safety, tolerability, and pharmacokinetics of this compound in patients on Symdeko® (tezacaftor/ivacaftor) therapy.
| Trial ID | Phase | Treatment | Patient Population | Key Findings | Reference |
| NCT02718495 | 1/2 | This compound (50 mg) + Orkambi® | CF patients | Improved lung function | |
| NCT03251092 | 1/2 | This compound + Dirocaftor + Posenacaftor | F508del homozygous CF patients | 8 percentage point increase in ppFEV1; 29 mmol/L decrease in sweat chloride | |
| NCT03500263 | 1/2 | This compound + Dirocaftor + Posenacaftor | F508del homozygous CF patients | 5% increase in ppFEV1 from baseline; 19 mmol/L reduction in sweat chloride from baseline |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key technique for measuring CFTR-mediated ion transport across epithelial cell monolayers.
Protocol Overview:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium.
-
Chamber Setup: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a Ringer's solution and maintained at 37°C with continuous gassing (5% CO2 / 95% O2).
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin and IBMX are added to increase intracellular cAMP and activate CFTR.
-
The CFTR-specific inhibitor, CFTRinh-172, is added to confirm that the measured current is CFTR-dependent.
-
The effect of this compound is assessed by pre-incubating the cells with the compound for a specified period (e.g., 24 hours) before the Ussing chamber measurements.
-
Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression
qRT-PCR is used to quantify the levels of CFTR mRNA in cells treated with this compound.
Protocol Overview:
-
RNA Isolation: Total RNA is extracted from cultured cells (e.g., primary CFBE cells) using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, TaqMan Gene Expression Assays for CFTR and a housekeeping gene (e.g., GUSB or RPL32) for normalization, and qPCR master mix.
-
Data Analysis: The amplification data is analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression in this compound-treated samples compared to control samples.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to PCBP1, which stabilizes CFTR mRNA, leading to increased protein synthesis.
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing CFTR function using the Ussing chamber assay after this compound treatment.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow from this compound administration to potential clinical benefits in cystic fibrosis.
Conclusion
This compound (PTI-428) represents a promising therapeutic strategy for cystic fibrosis by acting as a CFTR amplifier. Its unique mechanism of increasing CFTR mRNA stability offers a complementary approach to existing CFTR modulators. Preclinical and clinical data suggest that this compound, particularly as part of a combination therapy, can lead to meaningful improvements in CFTR function and clinical outcomes for individuals with CF. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and its place in the evolving landscape of CF treatment.
References
Methodological & Application
Application Notes and Protocols for the Use of Nesolicaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (formerly PTI-428) is an investigational drug for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a CFTR amplifier, this compound functions by increasing the amount of CFTR protein produced, which can then be targeted by other CFTR modulators like correctors and potentiators.[1] Preclinical studies utilizing primary human bronchial epithelial (HBE) cells, the gold-standard in vitro model for CF research, have demonstrated this compound's potential to enhance CFTR function, particularly in combination with other modulators.[1][3]
These application notes provide detailed protocols for the use of this compound in primary HBE cells, covering cell culture, treatment, and key experimental assays to evaluate its efficacy.
Mechanism of Action
This compound is classified as a CFTR amplifier. Its primary mechanism of action is to increase the expression of CFTR mRNA, leading to a greater abundance of CFTR protein. This amplification of CFTR protein levels can enhance the efficacy of other CFTR modulators, such as the corrector and potentiator combination of Elexacaftor/Tezacaftor/Ivacaftor (ETI). In primary HBE cells from CF patients, this compound has been shown to augment the response to ETI, leading to improved CFTR-dependent ion transport.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of this compound on primary HBE cells homozygous for the F508del mutation.
Table 1: Effect of this compound on ETI-Corrected F508del CFTR Function
| Treatment Group | CFTR-Dependent Isc (µA/cm²) | Fold Change vs. ETI |
| ETI | Data not explicitly quantified in provided text | - |
| ETI + this compound (10 µM) | Significantly increased compared to ETI alone | Nearly double |
Table 2: Effect of this compound on CFTR mRNA Expression in ETI-Treated Cells
| Treatment Group | Relative CFTR mRNA Expression |
| ETI | Baseline |
| ETI + this compound (10 µM) | Significantly increased |
Table 3: Effect of this compound on TGF-β1-Induced Inflammation in ETI-Treated Cells
| Treatment Group | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| ETI + TGF-β1 | Increased | Increased |
| ETI + TGF-β1 + this compound (10 µM) | Rescued the increase | Partially reversed the increase |
Table 4: Effect of this compound on Ciliary Beat Frequency (CBF) in the Presence of TGF-β1
| Treatment Group | Ciliary Beat Frequency (Hz) |
| ETI + TGF-β1 | Significantly reduced |
| ETI + TGF-β1 + this compound | Reversed the reduction |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)
Primary HBE cells are considered the gold standard for in vitro CF research as they can form a differentiated, pseudostratified epithelium that mimics the airways when cultured at an air-liquid interface (ALI).
Materials:
-
Cryopreserved primary HBE cells from CF donors (e.g., homozygous for F508del mutation)
-
Bronchial epithelial cell growth medium (BEGM)
-
ALI differentiation medium
-
Coated permeable supports (e.g., Transwells®)
-
Cell culture incubators (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved primary HBE cells rapidly in a 37°C water bath.
-
Seed the cells onto coated permeable supports in BEGM.
-
Culture the cells until they reach confluency.
-
Once confluent, switch to ALI differentiation medium and remove the apical medium to establish the air-liquid interface.
-
Maintain the cultures for at least 4-6 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.
Treatment with this compound and Other CFTR Modulators
Materials:
-
Differentiated primary HBE cells at ALI
-
This compound (e.g., 10 µM final concentration)
-
Elexacaftor/Tezacaftor/Ivacaftor (ETI) (e.g., 1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor)
-
TGF-β1 (optional, for inflammation studies; e.g., 5 ng/mL)
-
Cell culture medium
Protocol:
-
Prepare fresh treatment media containing the desired concentrations of this compound, ETI, and/or TGF-β1.
-
Add the treatment media to the basolateral side of the ALI cultures.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Measurement of CFTR Function using an Ussing Chamber
The Ussing chamber technique is used to measure ion transport across the epithelial monolayer, providing a functional readout of CFTR activity.
Materials:
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
Ivacaftor (VX-770, to potentiate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Mount the permeable supports with the treated HBE cells in the Ussing chambers.
-
Bathe both the apical and basolateral surfaces with Ringer's solution and maintain at 37°C.
-
Measure the short-circuit current (Isc), which reflects net ion transport.
-
To measure CFTR-dependent Isc, sequentially add a CFTR potentiator (e.g., 1 µM Ivacaftor) and a CFTR activator (e.g., 10 µM Forskolin) to the apical and basolateral chambers.
-
The increase in Isc following stimulation represents CFTR function.
-
Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor and observing a decrease in Isc.
Quantification of mRNA Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CFTR and a reference gene (e.g., GAPDH)
Protocol:
-
Lyse the treated HBE cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CFTR and a housekeeping gene for normalization.
-
Calculate the relative expression of CFTR mRNA using the ΔΔCt method.
Measurement of Cytokine Secretion by ELISA
Materials:
-
Basolateral media samples from treated ALI cultures
-
ELISA kits for IL-6 and IL-8
Protocol:
-
Collect the basolateral medium from the treated ALI cultures.
-
Perform ELISAs for IL-6 and IL-8 according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
Ciliary Beat Frequency (CBF) Analysis
Materials:
-
High-speed digital video camera mounted on a microscope
-
Image analysis software
Protocol:
-
Place the ALI cultures on a heated microscope stage.
-
Record high-speed videos of ciliary motion.
-
Analyze the videos using specialized software to determine the ciliary beat frequency.
Visualizations
Caption: Mechanism of action of this compound as a CFTR amplifier.
Caption: Experimental workflow for evaluating this compound in primary HBE cells.
Caption: this compound counteracts TGF-β1-mediated CFTR inhibition.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nesolicaftor's Effect on CFTR Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (formerly PTI-428) is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier.[1] Unlike CFTR correctors or potentiators, which respectively aid in protein folding and channel gating, this compound is designed to increase the amount of CFTR protein by enhancing the stability of its messenger RNA (mRNA).[1][2] This mechanism of action suggests that this compound could be beneficial in combination with other CFTR modulators to increase the overall functional CFTR protein at the cell surface.
These application notes provide detailed protocols for two common cell-based assays to quantify the effect of this compound on CFTR function: the Ussing chamber assay for measuring ion transport across epithelial cell monolayers and the Yellow Fluorescent Protein (YFP)-based halide influx assay, a fluorescence-based method suitable for higher-throughput screening.
Mechanism of Action of this compound
This compound's primary mechanism of action is to increase the stability of the CFTR mRNA.[2] It achieves this by interacting with the poly(rC)-binding protein 1 (PCBP1).[1] PCBP1 binds to CU-rich elements within the CFTR mRNA, and this interaction is thought to protect the mRNA from degradation, leading to increased translation and a greater abundance of CFTR protein. This amplification of CFTR protein levels can then be acted upon by corrector and potentiator drugs to rescue the function of mutant CFTR.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on CFTR function as measured by Ussing chamber and on CFTR mRNA levels. The data is derived from studies on primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation.
Table 1: Effect of this compound on ETI-Corrected F508del CFTR Function (Ussing Chamber)
| Treatment Condition (24h) | CFTR-dependent Isc (µA/cm²) | Fold Change vs. ETI alone |
| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | Value not explicitly stated in snippets | 1.0 |
| ETI + this compound (10 µM) | Significantly increased | ~1.5 - 2.0 (estimated) |
Table 2: Effect of this compound on CFTR mRNA Expression
| Treatment Condition (24h) | Relative CFTR mRNA Expression | Fold Change vs. ETI alone |
| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | Value not explicitly stated in snippets | 1.0 |
| ETI + this compound (10 µM) | Significantly increased | ~3.0 |
Table 3: Effect of this compound in the Presence of an Inflammatory Mediator (TGF-β1)
| Treatment Condition (24h) | CFTR-dependent Isc (µA/cm²) | Fold Change vs. ETI + TGF-β1 |
| ETI + TGF-β1 | Reduced compared to ETI alone | 1.0 |
| ETI + TGF-β1 + this compound (10 µM) | Rescued to levels similar to ETI alone | ~2.0 (estimated) |
Experimental Protocols
Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring epithelial ion transport. This protocol is designed for assessing the effect of this compound on CFTR function in polarized human bronchial epithelial cells.
Caption: Ussing chamber experimental workflow.
Materials:
-
Human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)
-
Permeable cell culture inserts (e.g., Transwells®)
-
Air-Liquid Interface (ALI) culture medium
-
This compound and other CFTR modulators (e.g., ETI)
-
Ussing chamber system with electrodes
-
Ringer's solution
-
Pharmacological agents: Amiloride, Forskolin, CFTRinh-172, UTP
-
Data acquisition system
Protocol:
-
Cell Culture:
-
Seed human bronchial epithelial cells onto permeable supports.
-
Culture the cells at an air-liquid interface (ALI) for at least 4 weeks to allow for differentiation into a polarized epithelium.
-
-
Compound Treatment:
-
Treat the differentiated cell monolayers with this compound, alone or in combination with other CFTR modulators (e.g., ETI), for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers into the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
-
Electrophysiological Measurements:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following pharmacological agents to the apical chamber and record the change in Isc:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin: To activate CFTR through cAMP stimulation.
-
CFTRinh-172: To specifically inhibit CFTR-mediated current.
-
UTP: To activate calcium-activated chloride channels (CaCC) as a control for cell viability.
-
-
-
Data Analysis:
-
The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
-
Compare the CFTR-dependent Isc between different treatment groups (e.g., vehicle vs. This compound).
-
YFP-Based Halide Influx Assay
This assay provides a higher-throughput method to assess CFTR function by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through active CFTR channels.
References
Application Notes and Protocols for Assessing CFTR Protein Levels Following Nesolicaftor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (formerly PTI-428) is an investigational drug known as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. In individuals with cystic fibrosis (CF), mutations in the CFTR gene can lead to a reduced quantity of CFTR protein at the cell surface. This compound is designed to increase the amount of CFTR protein by stabilizing its messenger RNA (mRNA), leading to increased protein production.[1] This application note provides detailed protocols for assessing the impact of this compound treatment on CFTR protein levels, focusing on Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) techniques.
Mechanism of Action of this compound
This compound acts as a CFTR amplifier by a mechanism that involves increasing the stability of the CFTR mRNA.[1] This leads to a greater number of mRNA transcripts available for translation into protein, ultimately aiming to increase the total amount of CFTR protein within the cell. Preclinical studies in human bronchial epithelial cells have suggested that this compound can nearly double the total amount of functional CFTR protein.[2]
Data Presentation: Effects of this compound on CFTR Levels
While specific quantitative data on the fold-increase of CFTR protein following this compound treatment is limited in publicly available literature, studies have demonstrated a significant impact on CFTR mRNA levels and function. The following tables summarize the available data to provide a basis for expected outcomes.
Table 1: Effect of this compound on CFTR mRNA Levels in Primary Human Bronchial Epithelial (CFBE) Cells with F508del Mutation
| Treatment Group | Analyte | Fold Change vs. ETI Alone | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) + this compound (10 µM) | CFTR mRNA | Nearly threefold increase | [1] |
Table 2: Qualitative and Functional Effects of this compound on CFTR Protein
| Finding | Context | Implication | Reference |
| "nearly double the total amount of functional CFTR protein" | Preclinical studies in human bronchial epithelial cells | Suggests a significant increase in functional protein at the cell surface. | [2] |
| Increased CFTR protein levels | Phase 1/2 clinical trial in CF patients | Confirms protein-level increase in a clinical setting, though quantitative specifics are not provided. | |
| Augmented F508del CFTR response to ETI | Primary human CFBE cells | Indicates a synergistic effect with other CFTR modulators, leading to improved protein function. |
Experimental Protocols
Western Blotting for CFTR Protein Quantification
Western blotting is a semi-quantitative technique used to detect and compare the abundance of specific proteins in a sample. For CFTR, this method can distinguish between the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface. An increase in the Band C to Band B ratio is indicative of improved CFTR processing and trafficking.
a. Materials and Reagents:
-
Cell Lines: Human bronchial epithelial cells (e.g., CFBE41o-) expressing mutant CFTR, or primary human bronchial epithelial cells.
-
This compound: Appropriate stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: 6% Tris-glycine polyacrylamide gels, running buffer, and loading buffer.
-
Transfer System: Polyvinylidene difluoride (PVDF) membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-CFTR monoclonal antibody (e.g., clone 596, 769, or a cocktail of antibodies targeting different epitopes).
-
Anti-beta-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
b. Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 37°C for 15-30 minutes. Note: Do not boil CFTR samples as this can cause aggregation.
-
Load equal amounts of protein (e.g., 30-50 µg) onto a 6% Tris-glycine gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., beta-actin).
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR using image analysis software.
-
Normalize the intensity of the CFTR bands to the loading control.
-
Calculate the ratio of Band C to Band B to assess CFTR maturation.
-
Compare the normalized CFTR protein levels between this compound-treated and control samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for CFTR Protein Quantification
ELISA is a quantitative method that can measure the total amount of CFTR protein in a sample. This technique is particularly useful for high-throughput screening of compounds that may affect CFTR protein levels.
a. Materials and Reagents:
-
CFTR ELISA Kit: A commercially available sandwich ELISA kit specific for human CFTR. These kits typically include a pre-coated microplate, detection antibody, standards, and other necessary reagents.
-
Cell Lysates: Prepared as described in the Western blotting protocol.
-
Wash Buffer: Provided in the kit or prepared as instructed.
-
Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) or other suitable substrate.
-
Stop Solution: Provided in the kit.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).
b. Protocol:
-
Sample Preparation:
-
Prepare cell lysates from this compound-treated and control cells as described previously.
-
Dilute the lysates to a concentration within the detection range of the ELISA kit.
-
-
ELISA Procedure (General Steps, refer to specific kit manual for details):
-
Add standards and diluted samples to the wells of the pre-coated microplate.
-
Incubate to allow the CFTR protein to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add the biotinylated detection antibody specific for CFTR and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CFTR protein in the samples by interpolating their absorbance values on the standard curve.
-
Compare the CFTR protein concentrations between this compound-treated and control samples.
-
Visualizations
CFTR Protein Maturation and Trafficking Pathway
Caption: CFTR protein maturation and trafficking pathway, and the proposed mechanism of action for this compound.
Experimental Workflow for Assessing CFTR Protein Levels
Caption: Experimental workflow for the quantitative assessment of CFTR protein levels after this compound treatment.
References
Application Notes: Western Blot Analysis of CFTR Expression Following Nesolicaftor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs chloride and bicarbonate transport across epithelial surfaces. Nesolicaftor (formerly PTI-428) is an investigational CFTR modulator classified as an amplifier. Unlike correctors or potentiators that target the protein itself, this compound is designed to increase the amount of CFTR protein by enhancing the stability and translational efficiency of its messenger RNA (mRNA).[1][2] This is achieved through its interaction with the poly(rC)-binding protein 1 (PCBP1), which subsequently binds to the CFTR mRNA and promotes its translation into protein. Western blot analysis is a critical immunoassay technique to verify this increased expression by quantifying the levels of both immature and mature CFTR protein.
Principle of Western Blot for CFTR Analysis
Western blotting allows for the detection and semi-quantitative analysis of the CFTR protein in cell lysates or tissue homogenates. The CFTR protein undergoes post-translational modifications as it matures, resulting in two distinct bands on a Western blot:
-
Band B (Immature): This lower molecular weight band (~150 kDa) represents the core-glycosylated form of CFTR that resides within the endoplasmic reticulum.
-
Band C (Mature): The higher molecular weight band (~170 kDa) corresponds to the fully glycosylated, mature form of the protein that has trafficked through the Golgi apparatus and is present at the plasma membrane.[3]
An increase in the intensity of both Band B and, more significantly, Band C following this compound treatment would indicate a successful amplification of CFTR protein expression and maturation.
Data Presentation
While direct Western blot densitometry data for this compound is not widely published, studies have quantified its effect on CFTR mRNA levels, which is the upstream mechanism leading to increased protein. The following table summarizes the reported impact of this compound on CFTR mRNA expression in human bronchial epithelial cells.
| Cell Model | Treatment Conditions | Analyzed Parameter | Fold Change vs. Control | Reference |
| Primary human F508del CF bronchial epithelial (CFBE) cells | Elexacaftor/Tezacaftor/Ivacaftor (ETI) + 10 µM this compound for 24h | CFTR mRNA expression | ~3-fold increase | Bengtson et al., 2022 |
| Primary human F508del CFBE cells exposed to TGF-β1 | ETI + TGF-β1 + 10 µM this compound for 24h | CFTR mRNA expression | ~5-fold increase | Bengtson et al., 2022 |
Note: The increase in CFTR mRNA is expected to correlate with an increase in CFTR protein levels, which can be confirmed by Western blot.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CFTR amplifier.
Experimental Workflow for Western Blot Analysis
Caption: Key steps for analyzing CFTR protein expression by Western blot.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Model: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- or primary cells) are suitable models.
-
Culture Conditions: Culture cells to confluence in appropriate media and conditions. For primary cells, an air-liquid interface (ALI) culture may be optimal.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). If studying combination therapies, co-administer other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor).
Protein Extraction
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate with radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., bicinchoninic acid (BCA) assay).
Western Blotting
-
Sample Preparation:
-
Dilute each protein sample to the same concentration with lysis buffer.
-
Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.
-
Crucially, heat the samples at 37°C for 15 minutes. Do not boil CFTR samples, as this can induce aggregation. [3]
-
-
SDS-PAGE:
-
Load the prepared samples onto a low-percentage (e.g., 6%) Tris-glycine polyacrylamide gel to adequately resolve the high molecular weight CFTR bands.[4]
-
Run the gel at a constant voltage until the dye front approaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR (follow manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a compatible horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager).
-
Data Analysis
-
Capture the image of the Western blot.
-
Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.
-
Compare the normalized band intensities from this compound-treated samples to the vehicle-treated controls to determine the fold-change in CFTR expression.
References
- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Application Notes and Protocols for Ussing Chamber Experiments with Nesolicaftor on Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of Nesolicaftor (formerly PTI-428), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The protocols detailed herein are designed for studying the effects of this compound on primary human bronchial epithelial (HBE) cells derived from cystic fibrosis (CF) patients, particularly those with the F508del mutation.
Introduction to this compound
This compound is an investigational CFTR amplifier designed to increase the amount of CFTR protein produced by the cell.[1][2] Unlike CFTR correctors or potentiators, which act on the protein itself, this compound works at the mRNA level.[1][3] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1), which then stabilizes the CFTR mRNA, leading to increased protein translation.[1] This approach makes it a candidate for use in combination with other CFTR modulators to enhance their overall efficacy, especially in inflammatory environments that can suppress CFTR expression.
Ussing Chamber Electrophysiology for CFTR Function
The Ussing chamber is a critical tool for studying epithelial ion transport. It allows for the measurement of the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelial monolayer. In the context of CF research, changes in Isc in response to specific activators and inhibitors of CFTR can quantify the functional rescue of the CFTR channel by modulators like this compound.
Experimental Protocols
I. Preparation and Culture of Primary Human Bronchial Epithelial (HBE) Cells
This protocol is foundational for establishing a reliable CF model for Ussing chamber experiments.
Cell Model: Primary HBE cells from CF patients homozygous for the F508del mutation.
Culture Method:
-
Expansion: Expand primary HBE cells using methods such as the EpiX™ medium with a Rho-Kinase inhibitor (e.g., Y-27632) and a TGF-β inhibitor (e.g., A83-01) to increase cell yield.
-
Seeding: Seed the expanded HBE cells onto permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Differentiation: Culture the cells at an air-liquid interface (ALI) for 21-28 days. This promotes differentiation into a polarized, mucociliary epithelium, which is essential for physiological relevance.
-
Verification: The formation of a confluent monolayer with high transepithelial electrical resistance (TEER) indicates the integrity of the epithelial barrier, a prerequisite for Ussing chamber studies.
II. Treatment of HBE Cell Cultures with this compound
This protocol outlines the treatment of differentiated HBE cells prior to Ussing chamber analysis.
-
Prepare Treatment Media: Prepare culture media containing the desired concentrations of this compound and any combination therapies. A common concentration for this compound in these experiments is 10 µM.
-
Combination Therapy: For studying synergistic effects, this compound is often combined with a triple combination therapy like Elexacaftor/Tezacaftor/Ivacaftor (ETI). A typical ETI concentration is 1 µM Elexacaftor, 5 µM Tezacaftor, and 1 µM Ivacaftor.
-
Incubation: Add the treatment media to both the apical and basolateral sides of the ALI cultures. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for the upregulation of CFTR expression.
-
Control Groups: Always include appropriate vehicle controls (e.g., DMSO) and baseline treatment groups (e.g., ETI alone) for comparison.
III. Ussing Chamber Measurement of CFTR Function
This protocol details the step-by-step procedure for measuring CFTR-mediated ion transport.
Equipment and Reagents:
-
Ussing Chamber System (e.g., EasyMount Chamber System)
-
Voltage/Current Clamp Amplifier (e.g., VCC MC8)
-
Krebs-Ringer Bicarbonate Solution
-
Pharmacological Agents: Amiloride, Forskolin, Ivacaftor (acute potentiation), and a CFTR-specific inhibitor (e.g., CFTRinh-172).
Measurement Protocol:
-
Setup: Mount the Snapwell insert containing the treated HBE monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Buffer Addition: Fill both hemi-chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Ringer solution.
-
Equilibration: Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add Amiloride (typically 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). This isolates the CFTR-mediated chloride current from sodium absorption. Record the resulting change in Isc.
-
CFTR Activation: Add Forskolin (typically 10 µM) to the apical and/or basolateral chambers to raise intracellular cAMP levels and activate CFTR channels.
-
Acute Potentiation: Add a CFTR potentiator like Ivacaftor (typically 1 µM) to the apical chamber to maximize the open probability of any CFTR channels at the cell surface.
-
CFTR Inhibition: Finally, add a specific CFTR inhibitor, such as CFTRinh-172 (typically 10 µM), to the apical chamber. The resulting decrease in Isc is considered the CFTR-dependent current.
-
Data Analysis: The primary endpoint is the magnitude of the CFTRinh-172-sensitive Isc. Compare the results from this compound-treated groups to control groups.
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes from Ussing chamber experiments with this compound on F508del homozygous HBE cells.
| Treatment Condition (24h Incubation) | CFTR-dependent Isc (relative to ETI alone) | CFTR mRNA Expression (relative to ETI alone) | Key Finding |
| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | Baseline | Baseline | Establishes the baseline corrected CFTR function. |
| ETI + this compound (10 µM) | Significantly Increased | ~3-fold Increase | This compound augments the function of CFTR correctors and potentiators. |
| ETI + TGF-β1 | Decreased | Decreased | TGF-β1, an inflammatory cytokine, reduces CFTR expression and function. |
| ETI + TGF-β1 + this compound (10 µM) | Restored/Increased | Restored/Increased | This compound rescues the inhibitory effects of TGF-β1 on CFTR function. |
| Ion Channel | Effect of this compound (10 µM) on Channel Function | Effect on mRNA Expression |
| CFTR | Increased chloride conductance | Increased CFTR mRNA |
| ENaC | Increased sodium conductance | Increased SCNN1B mRNA |
| CaCC | Increased calcium-activated chloride conductance | Increased ANO1 mRNA |
Note: The effects on ENaC and CaCC suggest that this compound's mechanism of enhancing mRNA stability may not be exclusive to CFTR.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in performing an Ussing chamber experiment to evaluate this compound.
Caption: Ussing Chamber Experimental Workflow for this compound.
This compound Signaling Pathway
This diagram illustrates the molecular mechanism of action for this compound in CF models, particularly in the context of inflammation.
Caption: this compound's Mechanism of Action on CFTR mRNA.
References
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Nesolicaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor (formerly PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors or potentiators, which act on the CFTR protein, this compound works at the mRNA level to increase the amount of CFTR protein produced.[1][2] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1), which then stabilizes the CFTR mRNA, leading to enhanced translation.[3][4] This novel mechanism makes this compound a valuable tool in combination therapies for cystic fibrosis (CF), aiming to amplify the effects of existing CFTR modulators.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel CFTR modulators that may act synergistically with this compound. Additionally, protocols for secondary assays to validate and characterize hit compounds are described.
Data Presentation
The following tables summarize quantitative data from studies involving this compound, demonstrating its efficacy in cellular models of cystic fibrosis.
Table 1: Effect of this compound on F508del-CFTR Function in Combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI)
| Cell Type | Treatment (24h) | This compound Concentration | Measured Parameter | Fold Change vs. ETI alone | Reference |
| Primary human CF bronchial epithelial (CFBE) cells (F508del homozygous) | ETI | 10 µM | CFTR-dependent Short-Circuit Current (Isc) | Significant Increase | [2] |
| Primary human CFBE cells (F508del homozygous) | ETI | 10 µM | CFTR mRNA expression | ~3-fold increase |
Table 2: Effect of this compound on Ion Channel Function and Expression in Primary CFBE Cells (F508del homozygous) Treated with ETI
| Measured Parameter | This compound (10 µM) Effect | Reference |
| Amiloride-sensitive Isc (ENaC function) | Significantly increased | |
| UTP-stimulated Isc (CaCC function) | Significantly increased | |
| SCNN1B mRNA expression | Significantly increased | |
| ANO1 mRNA expression | Significantly increased |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action as a CFTR amplifier.
Caption: this compound binds to PCBP1, stabilizing CFTR mRNA and enhancing its translation.
Experimental Protocols
High-Throughput Screening (HTS) for Compounds Synergizing with this compound
This protocol describes a cell-based phenotypic screen using a halide-sensitive Yellow Fluorescent Protein (YFP) to identify compounds that enhance CFTR function in the presence of a fixed concentration of this compound.
Objective: To identify novel correctors or potentiators whose activity is amplified by this compound.
Materials:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Reagents:
-
Culture medium: Coon’s modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Iodide-containing buffer: PBS with 100 mM NaI replacing 100 mM NaCl.
-
Forskolin (10 mM stock in DMSO).
-
This compound (10 mM stock in DMSO).
-
Test compound library (e.g., 10 mM in DMSO).
-
Positive control (e.g., a known CFTR corrector like Lumacaftor or Tezacaftor).
-
Negative control (DMSO).
-
-
Equipment:
-
Automated liquid handling system.
-
Plate reader with kinetic fluorescence measurement capabilities (e.g., FLIPR or similar).
-
Experimental Workflow Diagram:
Caption: Workflow for the YFP-based HTS assay to find this compound synergizers.
Protocol:
-
Cell Plating:
-
Seed FRT-F508del-YFP cells into 384-well plates at a density of approximately 10,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Using an automated liquid handler, add test compounds to the desired final concentration (e.g., 10 µM).
-
Add a fixed, sub-maximal concentration of this compound (e.g., 1 µM) to all wells containing test compounds and positive controls.
-
Include wells with:
-
Negative Control: DMSO + this compound.
-
Positive Control: Known corrector (e.g., 10 µM Lumacaftor) + this compound.
-
Baseline Control: DMSO alone.
-
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for compound-induced changes in CFTR expression and trafficking.
-
-
YFP Quenching Assay:
-
Wash the cells twice with 80 µL of PBS.
-
Add 40 µL of PBS to each well.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of a solution containing forskolin (final concentration 10 µM) to activate CFTR.
-
After 2-5 minutes, add 20 µL of the iodide-containing buffer.
-
-
Data Acquisition:
-
Immediately begin kinetic fluorescence measurements every 1-2 seconds for 1-2 minutes. The influx of iodide through active CFTR channels will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that produce a statistically significant increase in the quenching rate compared to this compound alone.
-
Secondary Assay: Ussing Chamber Electrophysiology
This protocol is for the functional validation of "hits" identified in the primary HTS, using the gold-standard Ussing chamber technique to measure CFTR-dependent ion transport.
Objective: To confirm and quantify the effect of hit compounds on CFTR channel function in polarized epithelial cells in the presence of this compound.
Materials:
-
Cell Line: Primary human bronchial epithelial (CFBE) cells from a donor with the F508del/F508del genotype, cultured on permeable supports (e.g., Transwell inserts).
-
Reagents:
-
Ringer's solution (apical and basolateral).
-
Amiloride (to block ENaC channels).
-
Forskolin and IBMX (to activate CFTR).
-
CFTRinh-172 (to inhibit CFTR).
-
This compound.
-
Hit compound from HTS.
-
-
Equipment:
-
Ussing chamber system with voltage-clamp amplifier.
-
Heating block and gas supply (95% O2 / 5% CO2).
-
Protocol:
-
Cell Culture:
-
Culture CFBE cells on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve a differentiated, polarized monolayer.
-
-
Compound Treatment:
-
Treat the cell monolayers with the hit compound (at various concentrations to determine EC50) in the presence of a fixed concentration of this compound (e.g., 10 µM) for 24-48 hours. Include appropriate vehicle controls.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers, with apical and basolateral chambers filled with pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C.
-
Measure the short-circuit current (Isc).
-
Sequentially add the following drugs to the chambers:
-
Amiloride (apical) to block sodium channels.
-
Forskolin and IBMX (apical and basolateral) to maximally stimulate CFTR.
-
CFTRinh-172 (apical) to inhibit the CFTR-specific current.
-
-
-
Data Analysis:
-
The CFTR-dependent Isc is calculated as the difference in current before and after the addition of CFTRinh-172.
-
Compare the CFTR-dependent Isc in cells treated with the hit compound + this compound to cells treated with this compound alone to quantify the synergistic effect.
-
Generate dose-response curves to determine the EC50 of the hit compound in the presence of this compound.
-
Conclusion
The protocols outlined in these application notes provide a framework for utilizing this compound in high-throughput screening campaigns to discover novel CFTR modulators. The YFP-based assay offers a robust platform for primary screening, while the Ussing chamber technique provides a reliable method for secondary validation and detailed functional characterization. The unique mechanism of this compound as a CFTR amplifier presents a promising avenue for developing more effective combination therapies for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amplifiers co-translationally enhance CFTR biosynthesis via PCBP1-mediated regulation of CFTR mRNA. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols for Studying Nesolicaftor's Effects Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to investigate the effects of Nesolicaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The protocols outlined below are designed to enable the stable modification of target cells to either overexpress or knockdown genes of interest, thereby creating robust cellular models to study this compound's mechanism of action and efficacy.
Introduction to this compound and Lentiviral Transduction
This compound (formerly PTI-428) is a CFTR modulator classified as an amplifier.[1][2] Its primary mechanism of action is to increase the amount of CFTR protein produced by the cell.[1][3] This makes it a promising therapeutic agent for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene that lead to dysfunctional or insufficient CFTR protein at the cell surface.[1]
Lentiviral vectors are powerful tools for gene delivery in both research and therapeutic applications. Derived from the human immunodeficiency virus (HIV), these vectors are engineered to be replication-incompetent for safety and can efficiently transduce a wide variety of dividing and non-dividing cells, leading to stable, long-term transgene expression. This makes them ideal for creating cell lines that model specific aspects of CF pathophysiology or for dissecting the signaling pathways involved in CFTR regulation.
A key pathway implicated in the downregulation of CFTR in inflammatory conditions is the Transforming Growth Factor-beta 1 (TGF-β1) signaling cascade. TGF-β1 can reduce CFTR expression by upregulating microRNA-145 (miR-145), which in turn targets CFTR mRNA for degradation. Studies have shown that this compound can rescue the function of modulator-corrected F508del-CFTR, the most common CF-causing mutation, even in the presence of TGF-β1-induced inflammation.
This document will detail protocols for using lentiviral vectors to:
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Overexpress miR-145 to mimic inflammatory downregulation of CFTR.
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Knockdown CFTR using shRNA to create a CFTR-deficient cell model.
These models will then be used to assess the efficacy of this compound in restoring CFTR function.
Data Presentation
The following tables summarize key quantitative data relevant to the experimental protocols described.
Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
| Cell Line | Cell Type | Recommended MOI Range | Transduction Efficiency (%) | Reference |
| HEK293T | Human Embryonic Kidney | 1-10 | 80-95% | |
| Calu-3 | Human Airway Epithelial | 10-50 | 60-80% | |
| Primary Human Bronchial Epithelial (HBE) Cells | Primary Airway Epithelial | 20-100 | 40-70% | |
| HT1080 | Human Fibrosarcoma | 5-20 | 75-90% |
Note: Optimal MOI should be empirically determined for each cell line and lentiviral preparation.
Table 2: Example Results of this compound Treatment on CFTR Function
| Cell Model | Treatment | CFTR-dependent Isc (µA/cm²) | Fold Change in CFTR mRNA | Reference |
| Primary HBE cells (F508del/F508del) + ETI | Vehicle | 15 ± 2.5 | 1.0 | |
| Primary HBE cells (F508del/F508del) + ETI | This compound (10 µM) | 25 ± 3.1 | ~3.0 | |
| Primary HBE cells (F508del/F508del) + ETI + TGF-β1 | Vehicle | 8 ± 1.8 | 0.4 | |
| Primary HBE cells (F508del/F508del) + ETI + TGF-β1 | This compound (10 µM) | 18 ± 2.2 | ~2.0 | |
| Primary HBE cells (F508del/F508del) + ETI + miR-145 overexpression | Vehicle | 10 ± 1.5 | 0.5 | |
| Primary HBE cells (F508del/F508del) + ETI + miR-145 overexpression | This compound (10 µM) | 20 ± 2.8 | ~2.5 |
ETI: Elexacaftor/Tezacaftor/Ivacaftor. Data are representative and may vary based on experimental conditions.
Experimental Protocols
Safety Precautions: Work with lentiviral vectors must be conducted in a Biosafety Level 2 (BSL-2) laboratory facility, following all institutional and national safety guidelines. Personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory. All materials that come into contact with the virus must be decontaminated with a 10% bleach solution.
Protocol 1: Lentiviral Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles using a 3rd or 4th generation packaging system.
Materials:
-
HEK293T cells
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Lentiviral transfer plasmid (e.g., pLenti-miR-145 or pLKO.1-shCFTR)
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Packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
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DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In separate tubes, dilute the transfer plasmid and packaging plasmids in Opti-MEM.
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In another tube, dilute the transfection reagent in Opti-MEM.
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Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: Change Media
-
After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4-5: Harvest Viral Supernatant
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. For long-term storage, it is recommended to concentrate the virus.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cells (e.g., primary HBE cells or Calu-3 cells) with the harvested lentivirus.
Materials:
-
Target cells (e.g., primary HBE cells, Calu-3)
-
Lentiviral supernatant
-
Polybrene (transduction enhancement reagent)
-
Complete growth medium for the target cell line
-
Selection antibiotic (if applicable, e.g., puromycin for pLKO.1 vectors)
Procedure:
-
Day 1: Seed Target Cells
-
Plate target cells in the desired format (e.g., 6-well plate) at a density that will result in 50-70% confluency at the time of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium (final concentration typically 4-8 µg/mL).
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Remove the culture medium from the target cells.
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Add the desired amount of lentiviral supernatant (based on the predetermined optimal MOI) and the transduction medium to the cells.
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Incubate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Day 3: Change Media
-
Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection and Expansion (if applicable)
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If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction.
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Culture the cells in the selection medium until non-transduced cells are eliminated.
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Expand the stable, transduced cell population for subsequent experiments.
-
Protocol 3: Assessment of this compound's Effect on CFTR Function
This protocol describes how to evaluate the impact of this compound on CFTR function in the engineered cell models.
Materials:
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Stable transduced cells (e.g., miR-145 overexpressing or shCFTR knockdown)
-
This compound
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CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor)
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TGF-β1 (optional, for inducing CFTR downregulation)
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Reagents for functional assays (e.g., Ussing chamber solutions, antibodies for Western blotting, reagents for qPCR)
Procedure:
-
Cell Treatment:
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Plate the stable transduced cells.
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Treat the cells with this compound at various concentrations (e.g., 1-30 µM) in the presence or absence of other CFTR modulators and/or TGF-β1 for 24-48 hours.
-
-
Functional Analysis:
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Ussing Chamber Assay: Measure CFTR-dependent short-circuit current (Isc) to assess ion channel function.
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Western Blotting: Analyze the levels of CFTR protein (both immature band B and mature band C) to determine the effect on protein expression and trafficking.
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Quantitative PCR (qPCR): Measure the levels of CFTR mRNA to assess the impact on gene expression.
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Forskolin-Induced Swelling (FIS) Assay: For 3D organoid cultures, measure the swelling response to forskolin as an indicator of CFTR function.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in the context of TGF-β1 signaling.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical relationships in the experimental design.
References
- 1. Lentiviral vector gene therapy and CFTR modulators show comparable effectiveness in cystic fibrosis rat airway models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tgf-β1 Inhibits Cftr Biogenesis and Prevents Functional Rescue of ΔF508-Cftr in Primary Differentiated Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synergistic Potential of Nesolicaftor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nesolicaftor (PTI-428) in combination with other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PTI-428) is an investigational CFTR amplifier.[1][2] Unlike correctors or potentiators, which act on the CFTR protein directly, this compound works at the mRNA level to increase the overall amount of CFTR protein produced by the cell.[2][3] It has been shown to increase CFTR mRNA stability, providing more substrate for other modulators like correctors and potentiators to act upon.[3]
Q2: With which other modulators has this compound shown synergistic effects?
This compound has been primarily studied as part of a triple combination therapy with Posenacaftor (PTI-801), a CFTR corrector, and Dirocaftor (PTI-808), a CFTR potentiator. This combination is designed to address multiple defects in the CFTR protein: this compound increases the quantity of CFTR protein, Posenacaftor aids in its proper folding and trafficking to the cell surface, and Dirocaftor enhances the channel's opening probability.
Q3: What are the expected outcomes of combining this compound with other modulators?
In clinical trials, the triple combination of this compound, Posenacaftor, and Dirocaftor has demonstrated statistically significant improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function. Preclinical studies in human bronchial epithelial cells have shown that this combination can restore CFTR function to near-normal levels.
Q4: How does inflammation affect the efficacy of this compound?
Chronic airway inflammation, a hallmark of cystic fibrosis, can impair the effectiveness of CFTR modulators. The inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1) has been shown to decrease CFTR mRNA levels by upregulating microRNA-145 (miR-145). This compound has been demonstrated to counteract this effect by increasing CFTR mRNA expression, thereby rescuing the function of modulator-corrected F508del CFTR even in an inflammatory environment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Ussing chamber assay results | Inconsistent cell monolayer confluence or integrity. Fluctuation in temperature or pH of the buffer. Pipetting errors when adding compounds. | Ensure monolayers have consistent transepithelial electrical resistance (TEER) values before starting the experiment. Use a heated water jacket and continuously bubble the buffer with 95% O2/5% CO2 to maintain stable conditions. Use calibrated pipettes and add compounds slowly and consistently to the chambers. |
| Low or no response to this compound in vitro | Sub-optimal concentration of this compound or other modulators. The cell model used may not be responsive. Presence of inflammatory mediators in the culture. | Perform a dose-response curve to determine the optimal concentration of this compound and its partner modulators for your specific cell model. Consider using primary human bronchial epithelial cells, as they more closely mimic the in vivo environment. If studying the effects of inflammation, ensure the concentration of inflammatory cytokines like TGF-β1 is appropriate and consistent. |
| Difficulty in measuring changes in CFTR protein expression | Low endogenous expression of CFTR in the cell line. Inefficient protein extraction or antibody for Western blotting. | Use cell lines known to express detectable levels of CFTR or consider using primary cells. Optimize your protein lysis buffer and ensure complete cell lysis. Validate your primary antibody for CFTR to ensure specificity and sensitivity. The use of B-band and C-band to differentiate immature and mature CFTR is crucial. |
| Inconsistent ciliary beat frequency (CBF) measurements | Subjectivity in manual measurement. Environmental factors affecting cilia movement (e.g., temperature, viscosity of mucus). | Utilize an automated, unbiased method like multiscale differential dynamic microscopy (multi-DDM) for CBF analysis. Maintain a constant temperature and ensure the apical surface of the cells is properly hydrated during imaging. |
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials involving this compound in combination with other CFTR modulators.
Table 1: Improvement in Lung Function (ppFEV1)
| Treatment Group | Study Duration | Mean Absolute Change in ppFEV1 from Baseline | Comparison to Placebo | Reference |
| This compound, Posenacaftor (high-dose), Dirocaftor | 14 days | +5% | Significant improvement | |
| This compound, Posenacaftor, Dirocaftor (in F508del homozygous) | 28 days | +8 percentage points | Significant improvement |
Table 2: Reduction in Sweat Chloride Concentration
| Treatment Group | Study Duration | Mean Reduction in Sweat Chloride from Baseline (mmol/L) | Comparison to Placebo (mmol/L) | Reference |
| This compound, Posenacaftor (high-dose), Dirocaftor | 14 days | -19 | -24 | |
| This compound, Posenacaftor, Dirocaftor (in F508del homozygous) | 28 days | -29 | Significant reduction |
Key Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is used to measure CFTR-dependent ion transport across a polarized epithelial cell monolayer.
Methodology:
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Cell Culture: Grow primary human bronchial epithelial cells or a suitable cell line (e.g., CFBE41o-) on permeable supports until a confluent monolayer is formed.
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Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintain at 37°C, and continuously gas with 95% O2/5% CO2.
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Baseline Measurement: Measure the baseline short-circuit current (Isc).
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ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
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CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.
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CFTR Potentiation: Add a CFTR potentiator (e.g., ivacaftor or Dirocaftor) to the apical chamber.
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CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
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Data Analysis: The change in Isc in response to the CFTR activator and inhibitor reflects the CFTR channel function.
Quantitative PCR (qPCR) for CFTR mRNA Expression
This protocol is used to quantify the amount of CFTR mRNA in cells treated with this compound.
Methodology:
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Cell Treatment: Treat cells with this compound, other modulators, and/or inflammatory cytokines for the desired duration.
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RNA Extraction: Isolate total RNA from the cells using a commercial kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
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qPCR: Perform qPCR using primers and a probe specific for the CFTR gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative expression of CFTR mRNA using the delta-delta Ct method.
Ciliary Beat Frequency (CBF) Measurement
This protocol is used to assess the effect of CFTR modulators on ciliary function.
Methodology:
-
Cell Culture: Grow ciliated epithelial cells on permeable supports at an air-liquid interface.
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Image Acquisition: Use a high-speed digital video camera mounted on a microscope to record the movement of cilia.
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CBF Analysis: Analyze the recorded videos using software that can calculate the frequency of ciliary beating. Automated methods like multi-DDM are recommended for unbiased results.
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Data Analysis: Compare the CBF of treated cells to that of untreated or vehicle-treated controls.
Visualizations
References
Challenges in replicating Nesolicaftor clinical trial results in the lab
Welcome to the technical support center for researchers working with Nesolicaftor (PTI-428). This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered when replicating this compound clinical trial results in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PTI-428) is an investigational drug for cystic fibrosis (CF). It is classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its primary mechanism of action is to increase the amount of CFTR protein by enhancing the stability of CFTR mRNA.[3][4] This is achieved, at least in part, through its interaction with poly(rC)-binding protein 1 (PCBP1), which binds to the CFTR mRNA and promotes its stabilization and translation.[3]
Q2: In which experimental systems has this compound been shown to be effective?
Preclinical studies have demonstrated this compound's effectiveness in in vitro models using human bronchial epithelial cells, including those with the F508del mutation. It has been shown to be particularly effective in augmenting the function of other CFTR modulators, such as correctors and potentiators, and in rescuing CFTR function in the presence of inflammation induced by factors like TGF-β1.
Q3: What are the typical concentrations of this compound used in in vitro experiments?
Published studies have used this compound at concentrations typically ranging from 10 µM to 30 µM for treating cultured cells.
Q4: How is CFTR function typically measured in the lab to assess the effect of this compound?
The most common methods to assess CFTR function in response to this compound in vitro are:
-
Ussing Chamber Electrophysiology: This technique measures ion transport across a monolayer of polarized epithelial cells, providing a direct assessment of CFTR channel activity.
-
Western Blotting: This method is used to quantify the amount of CFTR protein, specifically looking for an increase in the mature, complex-glycosylated form (Band C) which indicates successful trafficking of the protein to the cell surface.
-
Quantitative PCR (qPCR): This is used to measure the levels of CFTR mRNA to confirm this compound's effect on mRNA stability.
Troubleshooting Guide
Issue 1: Inconsistent or Low CFTR Function in Ussing Chamber Experiments
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity: The epithelial cell monolayer may not be fully polarized or have sufficient transepithelial electrical resistance (TEER). | Ensure cells are cultured on permeable supports for an adequate amount of time to form tight junctions. Monitor TEER values before and during the experiment. Values should be stable and within the expected range for the cell type. |
| Reagent Quality and Preparation: Degradation or improper preparation of reagents like forskolin, genistein, or CFTR inhibitors can lead to weak or variable responses. | Prepare fresh stock solutions of all reagents. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. Confirm the activity of agonists and inhibitors on control cells. |
| Incorrect Chamber Assembly or Operation: Leaks, air bubbles, or improper voltage clamping can introduce artifacts into the measurements. | Carefully assemble the Ussing chamber, ensuring no leaks are present. Remove any air bubbles from the chambers and tubing. Calibrate the voltage and current electrodes before each experiment. |
| Cell Line Variability: Different cell lines or primary cells from different donors can exhibit significant variability in their response to CFTR modulators. | Use a well-characterized and consistent cell line whenever possible. For primary cells, use cells from multiple donors to account for biological variability. Maintain detailed records of cell passage number and culture conditions. |
Issue 2: No Significant Increase in Mature CFTR Protein (Band C) on Western Blot
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time: The treatment duration with this compound and/or other modulators may not be long enough to see a significant increase in mature CFTR protein. | Optimize the incubation time. Most in vitro studies with this compound report treatment durations of 24 hours. |
| Suboptimal Protein Extraction: Inefficient lysis of cells or degradation of proteins during extraction can lead to low yields of CFTR. | Use a lysis buffer specifically designed for membrane proteins. Include protease inhibitors in the lysis buffer and keep samples on ice throughout the extraction process. |
| Poor Antibody Performance: The primary antibody against CFTR may have low affinity or be non-specific. | Use a well-validated anti-CFTR antibody. Optimize the antibody concentration and incubation conditions. Include positive and negative controls on your Western blot. |
| Overloading of Protein: Loading too much total protein on the gel can obscure the detection of the relatively low-abundance CFTR protein. | Perform a protein concentration assay and load a consistent amount of total protein for each sample. A typical range is 20-50 µg of total protein per lane. |
Issue 3: High Variability in CFTR mRNA Levels in qPCR Experiments
| Potential Cause | Troubleshooting Step |
| RNA Degradation: RNA is susceptible to degradation by RNases. | Use RNase-free reagents and consumables. Work quickly and in a clean environment. Treat RNA samples with DNase to remove any contaminating genomic DNA. |
| Inefficient Reverse Transcription: The conversion of RNA to cDNA may be incomplete. | Use a high-quality reverse transcriptase and optimize the reaction conditions (e.g., temperature, time). |
| Primer/Probe Design: Poorly designed primers or probes can lead to non-specific amplification or low efficiency. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve. |
| Reference Gene Instability: The expression of the chosen reference (housekeeping) gene may be affected by the experimental conditions. | Validate the stability of your chosen reference gene under your experimental conditions. It may be necessary to use the geometric mean of multiple reference genes for normalization. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on F508del-CFTR Function
| Cell Line | Treatment | Change in CFTR-dependent Short-Circuit Current (Isc) | Reference |
| 16HBEge | This compound (10 µM) | Significant increase compared to control | |
| 16HBEge | Lumacaftor/Ivacaftor + this compound (10 µM) | ~70% relative increase compared to LI alone | |
| 16HBEge | Tezacaftor/Ivacaftor + this compound (10 µM) | ~29% relative increase compared to TI alone | |
| Primary CFBE | ETI + TGF-β1 + this compound (10 µM) | Reverses the reduction in ETI-corrected F508del CFTR function caused by TGF-β1 |
ETI = Elexacaftor/Tezacaftor/Ivacaftor
Table 2: Effect of this compound on CFTR mRNA Expression
| Cell Line | Treatment | Fold Change in CFTR mRNA | Reference |
| Primary CFBE | ETI + this compound (10 µM) | Significant increase compared to ETI alone | |
| Primary CFBE | ETI + TGF-β1 + this compound (10 µM) | Nearly 5-fold increase in TGF-β1 exposed cells |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
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Cell Culture: Culture human bronchial epithelial cells (e.g., 16HBEge or primary CFBE cells) on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed, as confirmed by transepithelial electrical resistance (TEER) measurements.
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Treatment: Treat the cell monolayers with this compound and/or other CFTR modulators at the desired concentrations for 24 hours.
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Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill the apical and basolateral chambers with appropriate physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.
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Baseline Measurement: Measure the baseline short-circuit current (Isc).
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ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
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CFTR Activation: Add a CFTR agonist, such as forskolin (to increase intracellular cAMP) and genistein (a potentiator), to the apical chamber to activate CFTR.
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CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
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Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
Protocol 2: Western Blot for CFTR Protein Expression
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature (Band B) and mature (Band C) forms of CFTR will appear at different molecular weights.
Visualizations
References
Technical Support Center: Enhancing Nesolicaftor's Bioavailability in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Nesolicaftor in experimental settings. Given that this compound is known to be practically insoluble in water, this guide focuses on strategies applicable to Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: The primary reason for the expected low oral bioavailability of this compound is its poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability. Another potential contributing factor could be poor membrane permeability, though specific data for this compound is not publicly available.
Q2: Which Biopharmaceutics Classification System (BCS) class does this compound likely belong to, and how does this guide formulation strategies?
A2: Based on its poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. If permeability is high (Class II), formulation strategies should primarily focus on enhancing the dissolution rate and solubility. If permeability is also low (Class IV), strategies will need to address both solubility and permeability challenges.
Q3: What are the initial formulation strategies to consider for improving this compound's bioavailability in preclinical studies?
A3: For early-stage preclinical studies, simple and rapid formulation approaches are often preferred. Based on this compound's poor solubility, the following strategies are recommended:
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Co-solvent Systems: Utilizing a mixture of water-miscible solvents (e.g., PEG 300, propylene glycol) and surfactants (e.g., Tween 80) can help keep the drug in solution in the gastrointestinal tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2]
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Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) can significantly increase its aqueous solubility.[2]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.[3]
Q4: How can I assess the in vitro performance of my this compound formulation?
A4: In vitro dissolution testing is a critical first step. It is advisable to use biorelevant media that mimic the composition of human intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states. These media provide a more accurate prediction of in vivo dissolution compared to simple buffer solutions. Key parameters to measure are the rate and extent of this compound dissolution from the formulation.
Q5: What in vitro model can be used to evaluate the intestinal permeability of this compound?
A5: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[4] This assay measures the transport of a drug from the apical (intestinal lumen) to the basolateral (blood) side of the cell monolayer. It can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in animal studies. | Poor dissolution of the drug in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize or nano-size the this compound drug substance to increase its surface area and dissolution rate. 2. Formulation Optimization: Develop an enabling formulation such as a solid dispersion, lipid-based formulation (e.g., SEDDS), or a cyclodextrin complex to improve solubility and dissolution. 3. Use of Surfactants: Incorporate surfactants in the formulation to improve the wettability of the drug particles. |
| Precipitation of this compound in the gastrointestinal tract upon administration of a solution formulation. | The drug is soluble in the formulation vehicle but precipitates when it comes into contact with the aqueous environment of the GI tract (a phenomenon known as "springing out"). | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract, preventing or delaying precipitation. 2. Lipid-Based Formulations: Utilize lipid-based systems where the drug remains in a solubilized state within the lipid droplets after emulsification in the gut. |
| High first-pass metabolism suspected. | The drug is well-absorbed from the intestine but is extensively metabolized in the liver before reaching systemic circulation. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the relevant preclinical species and humans. 2. Prodrug Approach: If first-pass metabolism is confirmed to be high, a prodrug strategy could be considered to mask the metabolic site. |
| High efflux ratio observed in Caco-2 permeability assay. | This compound is a substrate for efflux transporters (e.g., P-gp), which actively pump the drug back into the intestinal lumen, limiting its net absorption. | 1. Co-administration with an Efflux Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, though not for clinical use) can confirm P-gp mediated efflux. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), have been shown to inhibit P-gp and can be incorporated into the formulation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 354.36 g/mol | |
| Aqueous Solubility | Insoluble | |
| Ethanol Solubility | Insoluble | |
| DMSO Solubility | 71 mg/mL |
Table 2: Example Formulations for Preclinical Evaluation of this compound
| Formulation Type | Components | Rationale |
| Co-solvent/Surfactant Solution | This compound, PEG 300, Tween 80, Water | Simple to prepare for early-stage studies; enhances solubility. |
| Lipid-Based Formulation (SEDDS) | This compound, Capryol 90 (oil), Cremophor EL (surfactant), Transcutol HP (co-solvent) | Forms a microemulsion in the GI tract, presenting the drug in a solubilized form and potentially utilizing lipid absorption pathways. |
| Cyclodextrin Complex | This compound, Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms an inclusion complex that significantly increases aqueous solubility. |
| Amorphous Solid Dispersion | This compound, HPMC-AS (polymer) | The drug is dispersed in an amorphous state within a polymer matrix, which can lead to higher apparent solubility and dissolution rates. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Prepare Dissolution Media: Prepare biorelevant dissolution media, FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), according to published protocols.
-
Apparatus: Use a USP Apparatus II (paddle) at a rotation speed of 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Procedure: a. Add 500 mL of the dissolution medium to each vessel. b. Introduce the this compound formulation (e.g., a capsule containing a solid dispersion or a liquid-filled capsule with a SEDDS formulation) into each vessel. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). d. Immediately filter the samples through a 0.45 µm filter. e. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation in both FaSSIF and FeSSIF media.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Studies: a. Apical to Basolateral (A-B) Transport: Add this compound (dissolved in a transport buffer, typically at a concentration of 10 µM) to the apical side of the monolayer. b. Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side. c. Incubate the plates at 37 °C with gentle shaking. d. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). e. Analyze the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Dosing: a. Administer the selected this compound formulation orally via gavage at a predetermined dose. b. Include a control group receiving the drug substance in a simple suspension (e.g., in 0.5% methylcellulose). c. For determination of absolute bioavailability, a separate group will receive an intravenous (IV) dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis. Oral bioavailability (F%) can be calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: BCS classification and corresponding formulation strategies.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
Technical Support Center: Accounting for Nesolicaftor's Non-Specific Effects on Other Ion Channels
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and accounting for the non-specific effects of Nesolicaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, on other ion channels.
Introduction to this compound and its Non-Specific Effects
This compound (formerly PTI-428) is an investigational drug known as a CFTR amplifier, designed to increase the amount of CFTR protein produced by cells.[1][2][3] While its primary target is the CFTR protein, recent studies have revealed that this compound also exerts off-target effects on other ion channels, namely the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).[1] Specifically, this compound has been shown to increase the conductance of both ENaC and CaCC.[1] This activity appears to be linked to its ability to increase the mRNA expression of SCNN1B, a subunit of ENaC, and ANO1 (also known as TMEM16A), a key component of CaCC. These non-specific effects are crucial to consider when designing experiments and interpreting data involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a CFTR amplifier that works by increasing the expression of the CFTR protein. This leads to a greater quantity of CFTR channels at the cell surface, thereby augmenting CFTR function.
Q2: What are the known non-specific effects of this compound?
A2: this compound has been demonstrated to have off-target effects on the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC), increasing their conductance. This is likely due to an increase in the mRNA expression of SCNN1B (an ENaC subunit) and ANO1 (a CaCC subunit).
Q3: Why is it important to account for these non-specific effects in my experiments?
A3: Failing to account for the effects of this compound on ENaC and CaCC can lead to misinterpretation of experimental results. For instance, an observed change in ion transport may be incorrectly attributed solely to CFTR modulation when, in fact, it is a combined effect of all three channels.
Q4: At what concentrations are these non-specific effects observed?
A4: Non-specific effects of this compound on ENaC and CaCC have been observed at a concentration of 10 µM in in vitro studies.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues that may arise during experiments with this compound.
Issue 1: I'm seeing a larger than expected increase in short-circuit current (Isc) in my Ussing chamber experiments with this compound.
-
Question: Could this be due to the off-target effects of this compound?
-
Answer: Yes, it is highly likely. The observed increase in Isc may not be solely due to enhanced CFTR function but could also be a result of increased ENaC-mediated sodium absorption and/or CaCC-mediated chloride secretion. It is crucial to pharmacologically isolate the currents from each channel to accurately quantify the contribution of each.
-
Question: How can I differentiate between CFTR, ENaC, and CaCC currents?
-
Answer: You can use a sequential addition of specific ion channel inhibitors and activators. A typical sequence would be:
-
Inhibit ENaC: Add amiloride to the apical chamber. The resulting decrease in Isc represents the ENaC-mediated current.
-
Activate and then inhibit CFTR: Add a CFTR activator cocktail (e.g., forskolin and IBMX) followed by a specific CFTR inhibitor (e.g., CFTRinh-172). The magnitude of the inhibited current corresponds to the CFTR-mediated current.
-
Activate CaCC: Add a CaCC activator, such as UTP or ATP, to the apical chamber. The subsequent increase in Isc is indicative of CaCC activity.
-
Issue 2: My patch-clamp recordings show channel activity that is inconsistent with pure CFTR channel characteristics after applying this compound.
-
Question: Am I seeing contamination from other channels?
-
Answer: It's possible that you are recording from a patch of membrane that contains a mix of CFTR, ENaC, and CaCC channels, all of which may be affected by this compound.
-
Question: How can I be sure which channel I am recording from?
-
Answer: To ensure you are recording from a specific channel, you can use a combination of strategies:
-
Pharmacology: Use specific inhibitors for ENaC (amiloride) and CaCC (e.g., CaCCinh-A01) in your pipette or bath solution to block their activity.
-
Biophysical Properties: Analyze the single-channel conductance and gating kinetics. CFTR, ENaC, and CaCC have distinct biophysical fingerprints.
-
Ion Substitution: Altering the ionic composition of your recording solutions can help to distinguish between different channel types based on their ion selectivity.
-
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on CFTR and its off-target ion channels.
Table 1: Effect of this compound on Ion Channel Function
| Ion Channel | This compound Concentration | Observed Effect | Cell Type | Reference |
| CFTR | 10 µM | Significant increase in F508del CFTR function | Primary human CF bronchial epithelial (CFBE) cells | |
| ENaC | 10 µM | Significant increase in amiloride-sensitive Isc | Primary human CFBE cells | |
| CaCC | 10 µM | Significant increase in UTP-stimulated Isc | Primary human CFBE cells |
Table 2: Effect of this compound on Ion Channel mRNA Expression
| Gene | Ion Channel Subunit | This compound Concentration | Observed Effect | Cell Type | Reference |
| CFTR | CFTR | 10 µM | Nearly threefold increase in mRNA expression | Primary human CFBE cells | |
| SCNN1B | ENaC β-subunit | 10 µM | Significant increase in mRNA expression | Primary human CFBE cells | |
| ANO1 | CaCC α-subunit | 10 µM | Significant increase in mRNA expression | Primary human CFBE cells | |
| SCNN1A | ENaC α-subunit | 10 µM | No significant change in mRNA expression | Primary human CFBE cells |
Detailed Experimental Protocols
Protocol 1: Ussing Chamber Assay to Differentiate Ion Channel Currents
This protocol is designed to sequentially measure ENaC, CFTR, and CaCC activity in polarized epithelial cells treated with this compound.
-
Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
This compound Treatment: Treat the cells with 10 µM this compound or vehicle control for 24 hours prior to the experiment.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Baseline Measurement: Allow the short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add 10 µM amiloride to the apical chamber to inhibit ENaC. The decrease in Isc represents the ENaC-mediated current.
-
CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical chamber.
-
CFTR Inhibition: After the Isc stimulated by the activator cocktail has stabilized, add 10 µM CFTRinh-172 to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated current.
-
CaCC Activation: Add 100 µM UTP to the apical chamber to activate CaCC. The increase in Isc represents the CaCC-mediated current.
-
Data Analysis: Calculate the change in Isc after the addition of each compound to determine the activity of each ion channel.
Protocol 2: Whole-Cell Patch-Clamp to Isolate CFTR Currents
This protocol is designed to specifically measure CFTR channel activity in cells treated with this compound while minimizing interference from ENaC and CaCC.
-
Cell Preparation: Plate human bronchial epithelial cells on glass coverslips and treat with 10 µM this compound or vehicle control for 24 hours.
-
Pipette Solution: Prepare an internal pipette solution containing a low chloride concentration and a chloride-free bath solution to establish a chloride gradient. Include 10 µM amiloride and 10 µM CaCCinh-A01 in the bath solution to block ENaC and CaCC, respectively.
-
Recording: Obtain a whole-cell patch-clamp recording.
-
CFTR Activation: Perfuse the cell with the bath solution containing a CFTR activator cocktail (e.g., 10 µM forskolin, 100 µM IBMX, and 250 µM genistein).
-
Current-Voltage Relationship: Apply a series of voltage steps to elicit CFTR currents and generate a current-voltage (I-V) plot.
-
CFTR Inhibition: Perfuse the cell with a solution containing a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the recorded currents are CFTR-dependent.
-
Data Analysis: Analyze the I-V relationship and the effect of the CFTR inhibitor to characterize the CFTR currents.
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Experimental workflow for Ussing chamber analysis.
Caption: Troubleshooting logic for unexpected Ussing chamber results.
References
- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cl− transport by cystic fibrosis transmembrane conductance regulator (CFTR) contributes to the inhibition of epithelial Na+ channels (ENaCs) in Xenopus oocytes co-expressing CFTR and ENaC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Nesolicaftor and Other CFTR Modulators for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Nesolicaftor, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifier, with other approved CFTR modulators. The information is compiled from publicly available clinical trial data and scientific literature to support research and drug development efforts in the field of cystic fibrosis (CF).
Introduction to CFTR Modulators
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized based on their mechanism of action:
-
Amplifiers: These drugs, such as this compound (PTI-428), aim to increase the amount of CFTR protein produced by the cell.[1]
-
Correctors: These molecules, including Tezacaftor, Elexacaftor, and Vanzacaftor, are designed to correct the misfolded CFTR protein, allowing it to traffic to the cell surface.
-
Potentiators: This class of drugs, which includes Ivacaftor and Deutivacaftor, works by increasing the opening probability of the CFTR channel at the cell surface, thereby enhancing chloride ion transport.[2]
This guide will compare the efficacy of this compound with established CFTR modulators: Ivacaftor, the combination of Tezacaftor/Ivacaftor, the triple combination of Elexacaftor/Tezacaftor/Ivacaftor, and the newer combination of Vanzacaftor/Tezacaftor/Deutivacaftor.
Comparative Efficacy of CFTR Modulators
The following tables summarize the key efficacy outcomes from clinical trials of this compound and other prominent CFTR modulators. The primary endpoints for comparison are the absolute change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride (SwCl) concentration, a direct measure of CFTR protein function.
Table 1: Efficacy of this compound in Clinical Trials
| Treatment/Combination | Patient Population (Genotype) | Trial Phase | Duration | Change in ppFEV1 (percentage points) | Change in Sweat Chloride (mmol/L) | Comparator |
| This compound + Dirocaftor + Posenacaftor | Homozygous for F508del | Phase 1/2 | 28 days | +8 | -29 | Placebo |
| This compound + Dirocaftor + Posenacaftor | Homozygous for F508del | Phase 1/2 | 14 days | +5% (from baseline) | -19 (from baseline), -24 (vs. placebo) | Placebo |
| This compound + Dirocaftor + Posenacaftor | One copy of F508del | Phase 1/2 | - | Highly variable: up to +20 to -13 | Highly variable: up to -79 to +12 | Placebo |
Data for this compound is from early-phase clinical trials and shows more variability, particularly in patients with a single F508del mutation.[3]
Table 2: Efficacy of Approved CFTR Modulators in Pivotal Clinical Trials
| Treatment/Combination | Patient Population (Genotype) | Trial Name/Phase | Duration | Change in ppFEV1 (percentage points vs. comparator) | Change in Sweat Chloride (mmol/L vs. comparator) | Comparator |
| Ivacaftor | G551D mutation (≥6 years) | STRIVE (Phase 3) | 48 weeks | +10.6 | -48.1 | Placebo |
| Tezacaftor/Ivacaftor | Homozygous for F508del (≥12 years) | EVOLVE (Phase 3) | 24 weeks | +4.0 | - | Placebo |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous for F508del (≥12 years) | Phase 3 | 4 weeks | +10.0 | -45.1 | Tezacaftor/Ivacaftor |
| Elexacaftor/Tezacaftor/Ivacaftor | One F508del allele (≥12 years) | Phase 3 | 24 weeks | +14.3 | -41.8 | Placebo |
| Vanzacaftor/Tezacaftor/Deutivacaftor | At least one F508del mutation (≥12 years) | SKYLINE 102 & 103 (Phase 3) | 24 weeks | Non-inferior to Elexacaftor/Tezacaftor/Ivacaftor | Superior reduction vs. Elexacaftor/Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |
This table presents data from later-phase, larger-scale clinical trials, demonstrating the significant and consistent efficacy of these approved modulator combinations.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical trials of CFTR modulators.
Quantitative Pilocarpine Iontophoresis Sweat Test
The sweat chloride test is the gold standard for diagnosing CF and is a key biomarker of CFTR function in clinical trials. The procedure is performed according to the guidelines established by the Cystic Fibrosis Foundation and the Clinical and Laboratory Standards Institute (CLSI).
Principle: This test measures the concentration of chloride in sweat. A below-normal concentration is indicative of improved CFTR function.
Procedure:
-
Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing chemical, is placed on the site. A second electrode is placed at another location on the arm. A weak electrical current is applied for approximately 5 minutes to deliver the pilocarpine and stimulate sweat production.
-
Collection: After stimulation, the electrodes are removed, and the area is carefully cleaned. A specialized sweat collection device, such as a macroduct coil or sterile gauze, is placed over the stimulated area to collect the sweat for a period of 30 minutes.
-
Analysis: The collected sweat is then weighed or its volume measured to ensure a sufficient sample has been obtained (minimum of 75 mg on gauze or 15 µL in a macroduct coil). The chloride concentration is then determined using a quantitative analytical method, such as coulometric titration.
Spirometry: Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry is a standard pulmonary function test used to assess lung function and is a primary efficacy endpoint in CF clinical trials. The measurement of FEV1 is conducted in accordance with the standards set by the American Thoracic Society (ATS) and the European Respiratory Society (ERS).
Principle: This test measures the volume of air a person can forcefully exhale in one second. The result is expressed as a percentage of the predicted value for a person of the same age, height, sex, and race, providing a standardized measure of airway obstruction.
Procedure:
-
Patient Preparation: The patient is seated in an upright position and instructed on the maneuver. They will wear a nose clip to ensure all exhaled air passes through the mouth.
-
Maneuver: The patient takes a full, deep breath and then exhales as forcefully and completely as possible into the mouthpiece of the spirometer for at least 6 seconds.
-
Data Collection: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume exhaled in the first second of the forced expiration.
-
Quality Control: The procedure is repeated at least three times to ensure the results are consistent and reproducible. The reported FEV1 is the highest value obtained from the acceptable maneuvers.
Visualizing Mechanisms and Processes
The following diagrams illustrate the underlying biological pathway targeted by CFTR modulators and the typical workflow of a clinical trial for these drugs.
Caption: CFTR protein processing pathway and points of intervention for different modulator classes.
Caption: A typical clinical trial workflow for the development of a new CFTR modulator.
Conclusion
The development of CFTR modulators has revolutionized the treatment of cystic fibrosis. While established corrector and potentiator combinations, particularly the triple-combination therapies, have demonstrated substantial and consistent clinical benefits in patients with specific CFTR mutations, the field continues to evolve. This compound, as a CFTR amplifier, represents a novel mechanism of action with the potential to further enhance the efficacy of existing modulators by increasing the amount of target protein.
The early-phase clinical trial data for this compound shows promise, but also highlights the need for larger, later-phase trials to fully elucidate its efficacy and safety profile, both as a standalone and as an add-on therapy. Direct head-to-head comparative trials with approved highly effective modulator therapies will be crucial in determining the ultimate clinical utility of this compound and its place in the therapeutic landscape for cystic fibrosis. The data presented in this guide serves as a resource for the scientific community to inform ongoing research and development in this critical area.
References
- 1. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nesolicaftor's Amplifier Mechanism with CRISPR-Cas9 Gene Editing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nesolicaftor (PTI-428), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with other classes of CFTR modulators. It details how CRISPR-Cas9 gene editing can be a pivotal tool in validating the mechanism of action of such novel therapeutics and presents supporting experimental data and protocols.
Introduction to this compound and CFTR Modulator Classes
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional CFTR protein—an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] This dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[3] CFTR modulators are a class of drugs that target the defective protein, aiming to restore its function.[1] They are broadly categorized as:
-
Correctors: These molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutated CFTR protein to the cell surface.[4] This is particularly relevant for the common F508del mutation, which causes the protein to be misfolded and degraded before it can reach the cell membrane.
-
Potentiators: These drugs, like ivacaftor, work on CFTR channels that are already at the cell surface, increasing their open probability (gating) to facilitate chloride ion flow.
-
Amplifiers: this compound represents a newer class of CFTR modulators known as amplifiers. Its proposed mechanism is to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. Preclinical studies in human bronchial epithelial cells have suggested that this compound can significantly increase the amount of functional CFTR protein. It is believed to work by stabilizing the CFTR messenger RNA (mRNA), the template from which the protein is made.
The Role of CRISPR-Cas9 in Validating this compound's Mechanism
CRISPR-Cas9 gene editing technology offers a precise and powerful tool to validate the proposed mechanism of action of CFTR modulators like this compound. Its utility in CF research has been demonstrated in creating cellular models to study CFTR function and for correcting CF-causing mutations.
A key application for validating this compound's mechanism is the creation of isogenic cell lines where the endogenous CFTR gene is modified. For instance, by introducing specific CF-causing mutations into a healthy cell line, researchers can create a disease model to test the efficacy of different modulators. Conversely, correcting a mutation in a patient-derived cell line can confirm that the observed functional rescue is a direct result of the modulator's action on the corrected protein.
To specifically validate this compound's amplifier mechanism, a CRISPR-based strategy could involve:
-
Endogenous Tagging: Using CRISPR-Cas9 to insert a reporter tag (e.g., a fluorescent protein or a bioluminescent tag like HiBiT) into the endogenous CFTR locus in a relevant cell line (e.g., human bronchial epithelial cells). This allows for the direct quantification of total CFTR protein expression levels.
-
Mechanism of Action Studies: In this tagged cell line, the effect of this compound on the total amount of tagged CFTR protein can be measured. An increase in the reporter signal following this compound treatment would provide direct evidence for its role as a protein production amplifier.
-
Comparative Analysis: The effect of this compound can be compared to that of correctors and potentiators in the same system. A corrector might increase the mature, cell-surface localized form of the tagged protein without necessarily increasing the total amount, while a potentiator would not be expected to change protein levels at all.
This CRISPR-based approach provides a highly controlled system to dissect the specific contribution of an amplifier like this compound, distinguishing its effects from those of other modulator classes.
Comparative Performance Data of CFTR Modulators
The clinical efficacy of CFTR modulators is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct indicator of CFTR function. The following table summarizes available clinical trial data for this compound in combination therapies and compares it with other approved CFTR modulators.
| Treatment Regimen | CFTR Modulator Class | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline (mmol/L) | Patient Population (Genotype) |
| Ivacaftor | Potentiator | ~10.6 percentage points | ~ -48.9 | G551D mutation |
| Lumacaftor/Ivacaftor | Corrector/Potentiator | ~2.6-4.0 percentage points | ~ -9.8 | Homozygous F508del |
| Tezacaftor/Ivacaftor | Corrector/Potentiator | 4.0 percentage points | ~ -9.5 | Homozygous F508del |
| Elexacaftor/Tezacaftor/Ivacaftor | Corrector/Corrector/Potentiator | 13.8 percentage points | ~ -41.8 | At least one F508del mutation |
| Dirocaftor/Posenacaftor/Nesolicaftor | Potentiator/Corrector/Amplifier | 8 percentage points | ~ -29 | Homozygous F508del |
Note: The data presented is compiled from various clinical trials and should be interpreted in the context of those specific studies. Direct head-to-head trial data is limited.
Experimental Protocols for Key Validation Assays
Validating the mechanism and efficacy of CFTR modulators relies on a set of specialized functional assays.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It allows for the quantification of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells (either primary cells from CF patients or CRISPR-edited cell lines) are cultured on permeable supports (e.g., Transwell inserts) until they form a polarized and confluent monolayer.
-
Chamber Mounting: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption.
-
A cyclic AMP (cAMP) agonist (e.g., forskolin) is then added to activate CFTR channels.
-
The CFTR modulator being tested (e.g., this compound, a corrector, or a potentiator) is added to assess its effect on the forskolin-stimulated Isc.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-mediated.
-
-
Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR activity.
Nasal Potential Difference (NPD) Measurement
NPD is an in vivo test that measures the voltage across the nasal epithelium, providing a direct assessment of ion transport and CFTR function in patients.
Protocol:
-
Patient Preparation: The patient is comfortably seated, and the nasal passage is gently cleared.
-
Electrode Placement: A reference electrode is placed on the forearm (subcutaneous space), and a measuring electrode is placed on the surface of the inferior turbinate in the nasal cavity.
-
Baseline Measurement: A baseline potential difference is recorded while perfusing the nasal mucosa with a Ringer's solution.
-
Sequential Perfusion: The nasal epithelium is sequentially perfused with solutions containing:
-
Amiloride, to inhibit ENaC and measure sodium transport.
-
A chloride-free solution containing amiloride, to create a gradient that drives chloride secretion through CFTR.
-
The chloride-free solution with amiloride plus a cAMP agonist (e.g., isoproterenol) to stimulate CFTR-mediated chloride transport.
-
-
Data Analysis: The changes in potential difference in response to each solution are recorded. A greater hyperpolarization in response to the chloride-free and isoproterenol-containing solutions indicates better CFTR function.
Visualizing Mechanisms and Workflows
Signaling Pathway of CFTR Modulators
Caption: Mechanism of action of different classes of CFTR modulators.
Experimental Workflow for CRISPR-Cas9 Validation
Caption: Workflow for validating this compound's mechanism using CRISPR-Cas9.
Logical Relationship of the Validation Process
Caption: Logical framework for the validation of this compound's mechanism.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 bioluminescence-based assay for monitoring CFTR trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Basic protocol for transepithelial nasal potential difference measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Nesolicaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, represents a novel therapeutic strategy for cystic fibrosis (CF). Unlike traditional correctors and potentiators, this compound is designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for other CFTR modulators to act upon. This guide provides a comparative analysis of this compound's effect on different CFTR mutations, supported by available clinical and preclinical data, and contrasts its performance with alternative therapeutic options.
Mechanism of Action: A Novel Approach to CFTR Modulation
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a channel responsible for chloride ion transport across epithelial cell membranes. This compound acts as a CFTR amplifier, working at the protein biogenesis level to increase the amount of newly synthesized CFTR protein.[1] This mechanism suggests a potential for broad efficacy across various CFTR mutations, as it addresses the fundamental issue of insufficient protein levels.[2] Preclinical studies in human bronchial epithelial cells have indicated that this compound can nearly double the production of functional CFTR protein.[2]
Clinical and Preclinical Efficacy of this compound
This compound has been primarily investigated as part of a triple combination therapy with a CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). Clinical trial data has provided insights into its efficacy, particularly for the most common CF-causing mutation, F508del.
F508del Mutation
The F508del mutation, a Class II mutation, results in a misfolded CFTR protein that is prematurely degraded. Clinical trials have demonstrated that the addition of this compound to a corrector and potentiator backbone can lead to significant improvements in clinical outcomes for individuals with this mutation.
In a Phase 2 study involving patients homozygous for the F508del mutation, the triple combination of Dirocaftor, Posenacaftor, and this compound resulted in a mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8 percentage points compared to placebo at day 28.[2] A corresponding mean reduction in sweat chloride concentration of 29 mmol/L was also observed.[2] For patients with one copy of the F508del mutation (heterozygous), the response was more varied, with ppFEV1 changes ranging from a decrease of 13 percentage points to an increase of 20 percentage points, and sweat chloride reductions of up to 79 mmol/L.
Another study of the triple combination in patients with two copies of the F508del mutation showed a 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19 mmol/L from baseline (24 mmol/L compared to placebo) after 14 days of treatment with a high-dose Posenacaftor regimen.
Rare CFTR Mutations
A key area of investigation for this compound is its potential to treat individuals with rare CFTR mutations who are not eligible for currently approved modulators. The ongoing CHOICES (Crossover trial based on Human Organoid Individual response in CF - Efficacy Study) clinical trial is specifically designed to assess the efficacy of the Dirocaftor, Posenacaftor, and this compound combination in this patient population, using a personalized medicine approach based on intestinal organoid screening.
While comprehensive clinical data for specific rare mutations are still emerging from the CHOICES trial, some preclinical data offers early insights:
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I1234_R1239del: In a preclinical study, this compound, in combination with the corrector Lumacaftor, was shown to increase the function of the rare I1234_R1239del-CFTR mutation in nasal cultures.
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G542X: Conversely, a study indicated that this compound was not able to increase the mRNA levels of the G542X nonsense mutation, suggesting limited efficacy for this type of mutation when used without a read-through agent.
Preliminary results from the HIT-CF project, which informs the CHOICES trial, showed that a combination of Dirocaftor and Posenacaftor elicited a response in 31% of assessable organoids with ultra-rare mutations. The future inclusion of this compound in these organoid studies will provide a clearer picture of its broad applicability.
Comparative Analysis with Alternative CFTR Modulators
The current standard of care for a significant portion of the CF population, including those with at least one F508del mutation, is the triple combination therapy Trikafta (elexacaftor/tezacaftor/ivacaftor). For a comprehensive comparison, it is essential to consider the efficacy of this and other approved modulators on the same mutations where data for this compound is available.
| CFTR Mutation | This compound Combination Therapy (Dirocaftor/Posenacaftor/Nesolicaftor) | Alternative CFTR Modulator Therapy (e.g., Trikafta) |
| F508del/F508del | ppFEV1: +8 percentage points vs. placebo (28 days) Sweat Chloride: -29 mmol/L vs. placebo (28 days) | Trikafta: ppFEV1: +10.0 percentage points vs. placebo (4 weeks) |
| F508del/Minimal Function | ppFEV1: Highly variable response (-13 to +20 percentage points) (28 days) Sweat Chloride: Highly variable response (-79 to +12 mmol/L) (28 days) | Trikafta: ppFEV1: +13.8 percentage points vs. placebo (4 weeks) |
| Rare Mutations (General) | CHOICES trial is ongoing to evaluate efficacy based on organoid response. | Trikafta: A Phase 3 study in patients with rare mutations responsive in vitro showed a ppFEV1 improvement of 9.2 percentage points and a sweat chloride reduction of 28.3 mmol/L vs. placebo. |
| I1234_R1239del | Preclinical data suggests functional rescue in combination with a corrector. | Data for specific treatment with Trikafta on this mutation is not readily available in the provided search results. |
| G542X (Nonsense) | Preclinical data suggests no increase in mRNA levels. | Generally not responsive to current corrector/potentiator modulators alone. |
Experimental Protocols
The evaluation of CFTR modulator efficacy relies on a variety of sophisticated in vitro and in vivo techniques. Below are detailed methodologies for two key experimental assays cited in the assessment of this compound and other CFTR modulators.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay is a cornerstone of the personalized medicine approach used in the HIT-CF and CHOICES trials to predict patient response to CFTR modulators.
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Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.
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Drug Incubation: Mature organoids are seeded in 96-well plates and incubated with the CFTR modulator(s) of interest (e.g., this compound combination) for a specified period (typically 24 hours for correctors and amplifiers).
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Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein green). The assay is initiated by adding a solution containing forskolin, an adenylyl cyclase activator that increases intracellular cAMP and subsequently activates CFTR.
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Imaging and Analysis: Confocal live-cell microscopy is used to monitor the swelling of the organoids over time. The increase in the cross-sectional area of the organoids is quantified, with swelling being directly proportional to CFTR function (chloride and fluid secretion into the lumen). The area under the curve (AUC) is often used as a quantitative measure of CFTR activity.
Ussing Chamber Assay for CFTR Function in Human Bronchial Epithelial (HBE) Cells
The Ussing chamber is a gold-standard electrophysiological technique to directly measure ion transport across epithelial tissues.
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Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer.
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Drug Treatment: The cultured cells are treated with CFTR modulators, such as the this compound combination, for a defined period.
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Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a physiological solution.
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Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.
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CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding agonists like forskolin to the basolateral solution. The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical side. The change in Isc upon stimulation and inhibition reflects the activity of the CFTR channels.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound, as a CFTR amplifier, offers a promising and distinct mechanism of action for the treatment of cystic fibrosis. Clinical data for the F508del mutation, in combination with a corrector and potentiator, demonstrates its potential to improve lung function and reduce sweat chloride concentration. The true breadth of this compound's utility, particularly for individuals with rare CFTR mutations, is the subject of ongoing research, most notably the CHOICES clinical trial. The personalized medicine approach of this trial, utilizing organoid technology, will be instrumental in identifying which of the myriad of rare CFTR mutations are responsive to this novel therapeutic strategy. While comparative data with highly effective modulators like Trikafta is still limited for many rare mutations, the continued investigation into CFTR amplifiers like this compound holds the potential to expand the range of therapeutic options for a wider spectrum of the cystic fibrosis population.
References
A Comparative Guide to Nesolicaftor: In-Vitro and In-Vivo Effects in Cystic Fibrosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Nesolicaftor (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with the established triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (ETI, brand name Trikafta). This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying signaling pathways to offer an objective resource for the scientific community.
Executive Summary
This compound is a first-in-class CFTR amplifier designed to increase the amount of CFTR protein, representing a distinct mechanism of action compared to existing CFTR correctors and potentiators.[1] Preclinical and clinical studies have demonstrated its potential to augment the efficacy of other CFTR modulators. Elexacaftor/Tezacaftor/Ivacaftor is a highly effective CFTR modulator therapy that has become a standard of care for a large proportion of individuals with cystic fibrosis (CF). This guide cross-validates the therapeutic potential of this compound by comparing its performance metrics against ETI.
Data Presentation: In-Vitro and In-Vivo Effects
The following tables summarize the quantitative data from key preclinical and clinical studies, offering a side-by-side comparison of this compound and ETI.
Table 1: In-Vitro Efficacy in Primary Human Cystic Fibrosis Bronchial Epithelial (CFBE) Cells
| Parameter | This compound (in combination with ETI) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) |
| Augmentation of F508del CFTR Function | Significantly increases ETI-corrected F508del CFTR function[1] | Establishes a baseline of corrected F508del CFTR function |
| Rescue of TGF-β1-induced Inhibition | Reverses TGF-β1-induced reductions in CFTR conductance by increasing CFTR mRNA expression[1] | Efficacy can be diminished by TGF-β1 |
| Effect on Inflammatory Cytokines | Rescues the increase in IL-6 protein levels and partially reverses the increase in IL-8 levels induced by TGF-β1 | Does not fully mitigate the pro-inflammatory effects of TGF-β1 |
| Ciliary Beating Rescue | Rescues reduced ciliary beating caused by TGF-β1 | Ciliary function can be impaired by inflammatory mediators like TGF-β1 |
Table 2: In-Vivo Clinical Trial Outcomes
| Parameter | This compound (in combination therapies) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) |
| Absolute Change in ppFEV1 | 8 percentage point improvement (in triple combination with Dirocaftor and Posenacaftor vs. placebo in patients with two F508del mutations) | 13.8 to 14.3 percentage point improvement vs. placebo |
| Absolute Change in Sweat Chloride | -29 mmol/L reduction (in triple combination with Dirocaftor and Posenacaftor vs. placebo in patients with two F508del mutations) | -41.8 mmol/L reduction vs. placebo |
| Patient Population | Studied in patients with rare CFTR mutations and as an add-on to other modulator therapies | Approved for patients with at least one F508del mutation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary Human Bronchial Epithelial (CFBE) Cell Culture and Treatment
Primary human CFBE cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium. For in-vitro experiments, fully differentiated cultures are treated with the compounds of interest (e.g., ETI, this compound, TGF-β1) for a specified duration, typically 24 hours, before functional or molecular analysis.
Ussing Chamber Electrophysiology
To measure CFTR-dependent ion transport, differentiated CFBE cells cultured on permeable supports are mounted in Ussing chambers. The chambers are filled with physiological solutions and maintained at 37°C. The short-circuit current (Isc), a measure of net ion transport, is recorded. The experimental protocol typically involves the sequential addition of amiloride (to inhibit sodium channels), a CFTR agonist like forskolin (to activate CFTR), and a CFTR inhibitor (like CFTRinh-172) to determine the specific CFTR-dependent current.
Cytokine Analysis
To quantify the levels of inflammatory cytokines such as IL-6 and IL-8, basolateral media from the cultured CFBE cells is collected after treatment. The concentration of these cytokines is then measured using standard techniques like enzyme-linked immunosorbent assay (ELISA).
Clinical Trial Design for In-Vivo Data
The in-vivo data for both this compound and ETI are derived from randomized, double-blind, placebo-controlled clinical trials. Key endpoints in these trials include the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (ppFEV1) and the absolute change from baseline in sweat chloride concentration.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound.
Conclusion
This compound demonstrates a novel mechanism of action as a CFTR amplifier, showing promise in augmenting the effects of existing CFTR modulators and counteracting the negative influence of inflammatory mediators like TGF-β1. While the clinical data for this compound is based on combination therapies, the in-vitro evidence strongly supports its potential to provide additional benefits on top of highly effective modulators like ETI. Further clinical investigation into the efficacy and safety of this compound in broader patient populations is warranted. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the therapeutic landscape of cystic fibrosis.
References
Assessing the Added Benefit of Nesolicaftor to Existing CFTR Modulator Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nesolicaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, when added to existing CFTR modulator therapies. Experimental data from preclinical and clinical studies are presented to assess its potential added benefit in treating cystic fibrosis (CF).
Mechanism of Action: A New Class of CFTR Modulator
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a defective CFTR protein that is unable to properly regulate the movement of chloride and water across cell membranes. This results in the production of thick, sticky mucus, primarily affecting the lungs and digestive system.[1] CFTR modulator therapies aim to correct the function of this faulty protein.
Existing modulator therapies fall into two main categories:
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Correctors (e.g., lumacaftor, tezacaftor, elexacaftor): These molecules are designed to help the misfolded CFTR protein, particularly the common F508del mutation, fold into a more correct shape, allowing it to traffic to the cell surface.
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Potentiators (e.g., ivacaftor, dirocaftor): These drugs work on the CFTR protein at the cell surface, increasing the probability that the channel is open to allow chloride ions to pass through.
This compound (PTI-428) represents a third class of CFTR modulator:
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Amplifiers: this compound acts by increasing the amount of CFTR protein produced by the cell.[1] It is believed to enhance the stability of the CFTR messenger RNA (mRNA), leading to increased protein translation.[2] By providing more CFTR protein, amplifiers create a larger substrate for correctors and potentiators to act upon, potentially enhancing their therapeutic effects.
The following diagram illustrates the distinct mechanisms of action of these three classes of CFTR modulators.
Comparative Clinical Efficacy: Add-on and Triple Combination Therapies
Clinical trials have evaluated the efficacy of this compound both as an add-on to existing CFTR modulator therapies and as part of a novel triple combination therapy. The primary endpoints in these studies are typically the absolute change from baseline in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the change in sweat chloride concentration, a biomarker of CFTR function.
This compound as an Add-on Therapy
A Phase 2 clinical trial (NCT02718495) investigated the effect of adding this compound to the approved CFTR modulator Orkambi® (lumacaftor/ivacaftor) in patients with CF homozygous for the F508del mutation. Initial results indicated that patients receiving 50 mg of this compound in addition to their existing Orkambi treatment experienced improved lung function compared to those taking Orkambi alone.[1] These improvements were observed after two weeks and sustained through day 28.[1]
Another Phase 2 trial (NCT03591094) assessed this compound as an add-on to Symdeko® (tezacaftor/ivacaftor) in 40 participants homozygous for the F508del mutation. While the study concluded in 2019, detailed results comparing the this compound add-on group to the placebo group have not been fully released.
This compound in Triple Combination Therapy
This compound has been studied as part of a triple combination therapy with the investigational corrector posenacaftor (PTI-801) and the investigational potentiator dirocaftor (PTI-808).
In a Phase 1/2 clinical trial (NCT03500263) involving 31 CF patients with two copies of the F508del mutation, the triple combination therapy for 14 days resulted in a significant 5% increase in ppFEV1 from baseline in the high-dose posenacaftor group. Sweat chloride concentrations in this group were reduced by 19 mmol/L compared to baseline and 24 mmol/L compared to placebo.
A subsequent Phase 1/2 trial (NCT03251092) evaluated the triple combination over a 28-day period in patients with either one or two copies of the F508del mutation. In the homozygous F508del group, the triple therapy led to an 8 percentage point improvement in ppFEV1 and a 29 mmol/L reduction in sweat chloride compared to placebo at day 28. The response in patients with only one copy of the F508del mutation was more variable.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key efficacy data for existing CFTR modulator therapies and the this compound-containing triple combination therapy in patients homozygous for the F508del mutation.
Table 1: Change in Percent Predicted FEV1 (ppFEV1) in Patients Homozygous for F508del
| Therapy | Trial | Duration | Mean Absolute Change from Baseline in ppFEV1 (Treatment Arm) | Mean Absolute Change from Baseline in ppFEV1 (Placebo/Control Arm) | Treatment Difference vs. Placebo/Control |
| Orkambi® (lumacaftor/ivacaftor) | TRAFFIC & TRANSPORT (Phase 3) | 24 weeks | +2.6 to +3.0 percentage points | - | +2.6 to +3.0 percentage points |
| Symdeko® (tezacaftor/ivacaftor) | EVOLVE (Phase 3) | 24 weeks | +4.0 percentage points | - | +4.0 percentage points |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | AURORA F/F (Phase 3) | 4 weeks | +10.0 percentage points (vs. tez/iva) | - | +10.0 percentage points (vs. tez/iva) |
| This compound Triple Combo (this compound/posenacaftor/dirocaftor) | NCT03251092 (Phase 1/2) | 28 days | - | - | +8.0 percentage points |
Table 2: Change in Sweat Chloride in Patients Homozygous for F508del
| Therapy | Trial | Duration | Mean Absolute Change from Baseline in Sweat Chloride (Treatment Arm) | Mean Absolute Change from Baseline in Sweat Chloride (Placebo/Control Arm) | Treatment Difference vs. Placebo/Control |
| Orkambi® (lumacaftor/ivacaftor) | TRAFFIC & TRANSPORT (Phase 3) | 24 weeks | -9.5 mmol/L | +1.0 mmol/L | -10.5 mmol/L |
| Symdeko® (tezacaftor/ivacaftor) | EVOLVE (Phase 3) | 24 weeks | -9.5 mmol/L | +1.0 mmol/L | -10.5 mmol/L |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | AURORA F/F (Phase 3) | 4 weeks | -45.1 mmol/L (vs. tez/iva) | - | -45.1 mmol/L (vs. tez/iva) |
| This compound Triple Combo (this compound/posenacaftor/dirocaftor) | NCT03251092 (Phase 1/2) | 28 days | - | - | -29.0 mmol/L |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the efficacy of this compound and other CFTR modulators.
Quantification of CFTR mRNA (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of CFTR mRNA in cells. This is particularly relevant for assessing the activity of CFTR amplifiers like this compound.
Protocol Overview:
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RNA Isolation: Total RNA is extracted from cultured cells (e.g., primary human bronchial epithelial cells) using a commercially available RNA isolation kit.
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RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
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Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers and probes specific for the CFTR gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.
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Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the CFTR signal to the housekeeping gene and comparing the treated samples to untreated controls.
Assessment of CFTR Protein Expression and Maturation (Western Blot)
Western blotting is employed to detect and quantify the CFTR protein, allowing for the assessment of its expression level and maturation state. The CFTR protein exists in two main forms: an immature, core-glycosylated form (Band B) found in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.
Protocol Overview:
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Protein Extraction: Cells are lysed to release total protein.
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Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the CFTR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured using an imaging system.
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Analysis: The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR is quantified. The ratio of Band C to Band B is often used as a measure of CFTR maturation.
Measurement of CFTR Channel Function (Ussing Chamber Assay)
The Ussing chamber is a specialized apparatus used to measure ion transport across epithelial tissues or cell monolayers. It is the gold standard for assessing the function of the CFTR chloride channel.
Protocol Overview:
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Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports until they form a polarized monolayer with high electrical resistance.
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Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological salt solution.
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Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously measured. The Isc is a direct measure of net ion transport across the epithelium.
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Pharmacological Manipulation: A series of drugs are added to the chambers to isolate and measure CFTR-mediated chloride secretion:
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Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).
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Forskolin: Added to the basolateral side to increase intracellular cAMP levels and activate CFTR.
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CFTR Potentiator (e.g., Ivacaftor): Added to assess the potentiation of CFTR channel activity.
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CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.
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Data Analysis: The change in Isc in response to each drug is calculated to determine the magnitude of CFTR-mediated chloride secretion.
The following diagram illustrates the general workflow for evaluating the efficacy of a CFTR modulator.
Conclusion
This compound, as a CFTR amplifier, represents a novel therapeutic strategy for cystic fibrosis. Preclinical and early-phase clinical data suggest that by increasing the amount of CFTR protein, this compound has the potential to enhance the efficacy of existing corrector and potentiator therapies. The improvements in ppFEV1 and sweat chloride observed in the triple combination therapy trials are promising, although further large-scale, Phase 3 studies are needed to definitively establish its added benefit and safety profile. The variability in response, particularly in heterozygous patient populations, also warrants further investigation to identify which patients are most likely to benefit from this new class of CFTR modulator. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other emerging CFTR-targeted therapies.
References
Benchmarking Nesolicaftor: A Comparative Analysis Against Next-Generation CFTR Modulators
For Immediate Release
This guide provides a comprehensive comparison of Nesolicaftor (PTI-428) against the latest generation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, including the triple-combination therapies Trikafta (elexacaftor/tezacaftor/ivacaftor) and Alyftrek (vanzacaftor/tezacaftor/deutivacaftor). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical and preclinical data to inform future research and development in cystic fibrosis (CF) therapeutics.
Executive Summary
The advent of highly effective CFTR modulator combination therapies has revolutionized the treatment of cystic fibrosis. The latest generation of approved drugs, exemplified by Trikafta and the recently approved Alyftrek, has demonstrated significant improvements in lung function and other key clinical endpoints. This compound, a CFTR amplifier, operates through a distinct mechanism of action by increasing the amount of CFTR protein, presenting a potential synergistic approach when combined with corrector and potentiator modulators. This guide synthesizes the available performance data for this compound and benchmarks it against these leading therapies, providing a framework for understanding its potential role in the evolving landscape of CF treatment.
Mechanism of Action: A Divergent Approach
The latest generation of CFTR modulators primarily consists of a combination of correctors and a potentiator. Correctors, such as elexacaftor, tezacaftor, and vanzacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. A potentiator, like ivacaftor or deutivacaftor, then enhances the channel's opening probability, facilitating increased chloride ion transport.
In contrast, this compound is classified as a CFTR amplifier. Its mechanism involves increasing the biosynthesis of the CFTR protein itself.[1] Preclinical studies have indicated that this compound can significantly increase the levels of newly synthesized CFTR protein, which can then be targeted by correctors and potentiators.[1] This complementary mechanism suggests a potential for combination therapies that could further enhance overall CFTR function.
Signaling Pathways and Therapeutic Intervention Points
The following diagram illustrates the distinct points of intervention for CFTR amplifiers and the corrector-potentiator combinations within the CFTR protein processing and function pathway.
Comparative Clinical Performance
The following tables summarize the key efficacy data from clinical trials of this compound (in combination with other agents), Trikafta, and Alyftrek. It is important to note that these data are from separate clinical trials with different patient populations and study designs, and therefore, direct comparisons should be made with caution.
Table 1: Improvement in Lung Function (ppFEV1)
| Therapy | Patient Population | Mean Absolute Change in ppFEV1 from Baseline (Percentage Points) | Comparator | Trial Duration |
| This compound (PTI-428) + Dirocaftor + Posenacaftor | F508del Homozygous | +8 | Placebo | 28 Days |
| This compound (PTI-428) + Orkambi | F508del Homozygous | +5.2 | Placebo | 28 Days |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | +14.3 | Placebo | 24 Weeks |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous | +10.0 | Tezacaftor/Ivacaftor | 4 Weeks |
| Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) | F508del/Minimal Function & F508del Homozygous | Non-inferior to Trikafta | Trikafta | 52 Weeks |
Table 2: Reduction in Sweat Chloride (SwCl)
| Therapy | Patient Population | Mean Absolute Change in SwCl from Baseline (mmol/L) | Comparator | Trial Duration |
| This compound (PTI-428) + Dirocaftor + Posenacaftor | F508del Homozygous | -29 | Placebo | 28 Days |
| This compound (PTI-428) + Orkambi | F508del Homozygous | Not correlated with ppFEV1 improvement | Placebo | 28 Days |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | -41.8 | Placebo | 24 Weeks |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous | -45.1 | Tezacaftor/Ivacaftor | 4 Weeks |
| Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) | F508del/Minimal Function & F508del Homozygous | Superior to Trikafta | Trikafta | 52 Weeks |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of the typical experimental protocols used in the clinical development of CFTR modulators.
Clinical Trial Design and Endpoints
The following diagram outlines a typical workflow for a Phase 3 clinical trial of a CFTR modulator.
Key Methodologies from Pivotal Trials:
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Vertex Pharmaceuticals' Triple-Combination Trials (e.g., for Trikafta and Alyftrek): These are typically Phase 3, randomized, double-blind, controlled studies.
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Patient Population: Inclusion criteria generally specify age (e.g., 12 years and older), a confirmed diagnosis of CF, and specific CFTR gene mutations (e.g., at least one F508del mutation). Lung function is also a key criterion, often with a percent predicted forced expiratory volume in one second (ppFEV1) between 40% and 90%.
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Treatment Arms: Patients are randomized to receive either the investigational triple-combination therapy or a comparator (placebo or an active control like an existing CFTR modulator).
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Primary Endpoint: The primary efficacy endpoint is typically the absolute change from baseline in ppFEV1 at a specified time point (e.g., week 4 or week 24).
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Secondary Endpoints: Key secondary endpoints include the absolute change from baseline in sweat chloride (SwCl) concentration, the number of pulmonary exacerbations, and changes in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
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Safety Assessments: Safety and tolerability are monitored throughout the trial via adverse event reporting, clinical laboratory tests, electrocardiograms, and vital sign measurements.
-
-
Proteostasis Therapeutics' Trials for this compound: Clinical trials for this compound have evaluated it both as a monotherapy and as an add-on to existing CFTR modulators.
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Patient Population: Similar to other CFTR modulator trials, inclusion is based on age, confirmed CF diagnosis, and specific genotypes (e.g., homozygous for the F508del mutation).
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Study Design: These have included Phase 1/2, randomized, double-blind, placebo-controlled studies.
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Endpoints: Efficacy has been assessed by changes in ppFEV1 and sweat chloride concentration. Pharmacokinetic and safety profiles are also primary objectives.
-
In Vitro Assays for CFTR Modulator Efficacy
Preclinical evaluation of CFTR modulators relies on robust in vitro assays to determine their mechanism and potential efficacy.
Ussing Chamber Assay:
This is the gold standard for measuring ion transport across epithelial tissues.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.
-
Mounting: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Measurement: A voltage clamp is used to measure the short-circuit current (Isc), which is a direct measure of net ion transport.
-
Pharmacological Manipulation: CFTR-mediated chloride secretion is stimulated using agents like forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor. The effect of the CFTR modulator is then assessed by the change in the forskolin-stimulated Isc. CFTR-specific inhibitors are used to confirm that the measured current is mediated by the CFTR channel.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids:
This assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D model.
-
Organoid Culture: Intestinal crypts are isolated from patient rectal biopsies and cultured in a basement membrane matrix to form 3D organoids.
-
Treatment: Organoids are incubated with the CFTR modulator(s) of interest.
-
Stimulation and Imaging: Forskolin is added to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling is monitored and quantified using live-cell imaging.
-
Data Analysis: The increase in organoid area over time is used as a measure of CFTR function.
Conclusion
The latest generation of CFTR modulators, Trikafta and Alyftrek, have set a high benchmark for efficacy in the treatment of cystic fibrosis. This compound, with its distinct mechanism as a CFTR amplifier, demonstrates potential as a component of future combination therapies. The clinical data available for this compound, primarily as an add-on therapy or as part of a different triple combination, show promising improvements in lung function and reductions in sweat chloride. However, direct, head-to-head comparative trials with the current standard-of-care triple-combination therapies are needed to definitively establish its relative performance. The continued exploration of novel mechanisms of action, such as that of this compound, remains a critical endeavor in the pursuit of even more effective and broadly applicable treatments for all individuals with cystic fibrosis.
References
Independent Verification of Nesolicaftor: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nesolicaftor, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with established CFTR modulators. The information is based on publicly available preclinical and clinical trial data.
Mechanism of Action: A Novel Approach to CFTR Modulation
Cystic fibrosis (CF) is caused by mutations in the CFTR gene, leading to a defective CFTR protein that is unable to properly regulate chloride and bicarbonate transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs. CFTR modulator therapies aim to correct the function of this faulty protein.
Current modulator therapies fall into three main categories:
-
Correctors: These molecules, such as lumacaftor, tezacaftor, and elexacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface.
-
Potentiators: Ivacaftor is a potentiator that enhances the opening of the CFTR channel once it is at the cell surface, increasing the flow of ions.
-
Amplifiers: this compound (formerly PTI-428) represents a newer class of CFTR modulators. Its primary mechanism is to increase the amount of CFTR protein produced by the cell.
By increasing the substrate for correctors and potentiators, amplifiers like this compound have the potential to enhance the overall efficacy of combination therapies.
Comparative Clinical Efficacy
The following tables summarize the key efficacy data from clinical trials of this compound in combination with other modulators and compare it with the performance of approved CFTR modulator regimens. The primary endpoints for assessing efficacy in these trials are the absolute change in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the absolute change in sweat chloride concentration, a direct indicator of CFTR protein function.
Table 1: Efficacy of this compound in Combination Therapies
| Treatment | Patient Population | Duration | Change in ppFEV1 (Absolute) | Change in Sweat Chloride (mmol/L) |
| Dirocaftor/Posenacaftor/Nesolicaftor | F508del Homozygous | 28 Days | +8.0 percentage points (vs. placebo)[1][2] | -29 (vs. placebo)[1][2] |
| This compound + Orkambi® (lumacaftor/ivacaftor) | On existing Orkambi® therapy | 28 Days | +5.2 percentage points (from baseline) | Data not available |
Table 2: Efficacy of Approved CFTR Modulator Combinations (for comparison)
| Treatment | Patient Population | Duration | Change in ppFEV1 (Absolute) | Change in Sweat Chloride (mmol/L) |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 24 Weeks | +2.6 to +3.0 percentage points (vs. placebo) | -29.1 (from baseline at week 24) |
| Symdeko® (tezacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 24 Weeks | +4.0 percentage points (vs. placebo) | -14.5 (from baseline at week 24 in ages 6-11) |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | At least one F508del mutation (≥12 years) | 24 Weeks | +14.3 percentage points (vs. placebo) | -41.8 (vs. placebo) |
Experimental Protocols
Western Blotting for CFTR Protein Quantification
This method is used to determine the amount of immature (band B) and mature (band C) CFTR protein in cells. An increase in the mature, fully glycosylated band C indicates improved protein processing and trafficking to the cell surface.
Methodology:
-
Cell Lysis:
-
Wash cultured cells (e.g., human bronchial epithelial cells) with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant contains the total protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard assay such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer containing a reducing agent like dithiothreitol (DTT).
-
Heat the samples at a temperature that avoids protein aggregation (e.g., 37-65°C for 15 minutes). Do not boil CFTR samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage (e.g., 6-8%) polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometry on the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR. Normalize the band intensities to a loading control protein (e.g., β-actin or GAPDH).
-
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues. It allows for the direct measurement of CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture:
-
Culture primary human airway epithelial cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and polarized monolayer with high transepithelial electrical resistance.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintain at 37°C and aerate with 95% O2/5% CO2.
-
-
Measurement of Ion Transport:
-
Measure the transepithelial voltage and clamp it to 0 mV to measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
First, inhibit the epithelial sodium channel (ENaC) with amiloride applied to the apical side.
-
Next, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral side.
-
To assess the effect of a potentiator, add the compound (e.g., ivacaftor) to the apical side after forskolin stimulation.
-
Finally, inhibit CFTR-dependent current with a specific CFTR inhibitor (e.g., CFTRinh-172) added to the apical side to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
The change in Isc in response to the CFTR agonist and inhibitor is calculated to quantify CFTR-mediated chloride secretion.
-
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the mechanism of action of different CFTR modulators and the experimental workflows.
References
Replicating Key Experiments from Nesolicaftor Clinical Trials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical trial performance of Nesolicaftor in a triple combination therapy against established cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Detailed methodologies for replicating key in vivo and in vitro experiments are presented to support further research and development in the field of cystic fibrosis.
This compound (PTI-428) is a CFTR amplifier designed to increase the expression of the CFTR protein. In clinical trials, it has been evaluated as part of a triple combination therapy with Dirocaftor (a CFTR potentiator) and Posenacaftor (a CFTR corrector). This guide focuses on the performance of this combination in patients homozygous for the F508del mutation, the most common CF-causing mutation, and compares it to the approved CFTR modulator therapies: Orkambi® (Lumacaftor/Ivacaftor), Symdeko® (Tezacaftor/Ivacaftor), and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).
Comparative Clinical Trial Data
The following tables summarize the key efficacy endpoints from clinical trials of this compound triple therapy and its comparators in F508del homozygous patients.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Treatment Regimen | Study Population | Mean Absolute Change in ppFEV1 from Baseline | Study Duration |
| This compound Triple Therapy (Dirocaftor/Posenacaftor/Nesolicaftor) | F508del Homozygous | +8 percentage points (vs. placebo)[1] | 28 Days |
| Orkambi® (Lumacaftor/Ivacaftor) | F508del Homozygous | +2.8 to +3.3 percentage points (vs. placebo)[2] | 24 Weeks |
| Symdeko® (Tezacaftor/Ivacaftor) | F508del Homozygous | +4.0 percentage points (vs. placebo)[3] | 24 Weeks |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | F508del Homozygous | +10 percentage points (vs. placebo) | 4 Weeks |
Table 2: Change in Sweat Chloride (SwCl)
| Treatment Regimen | Study Population | Mean Absolute Change in SwCl from Baseline (mmol/L) | Study Duration |
| This compound Triple Therapy (Dirocaftor/Posenacaftor/Nesolicaftor) | F508del Homozygous | -29 mmol/L (vs. placebo)[1] | 28 Days |
| Orkambi® (Lumacaftor/Ivacaftor) | F508del Homozygous | -24.8 mmol/L[4] | 24 Weeks |
| Symdeko® (Tezacaftor/Ivacaftor) | F/Gating Genotypes | Greater decrease than Ivacaftor alone | 8 Weeks |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | At least one F508del mutation | -41.8 mmol/L (vs. placebo) | 24 Weeks |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | F/G and F/RF Genotypes | -22.3 mmol/L (within-group change) | 8 Weeks |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess CFTR modulator efficacy, allowing for their replication in a laboratory setting.
In Vivo Experiment: Sweat Chloride Test
The quantitative pilocarpine iontophoresis sweat test is a gold-standard diagnostic tool for cystic fibrosis and a key biomarker for assessing CFTR modulator efficacy.
Principle: Pilocarpine, a sweat-inducing agent, is delivered to a small area of the skin via a mild electrical current (iontophoresis). The sweat is then collected and its chloride concentration is measured.
Detailed Protocol:
-
Skin Preparation: Clean a 2x2 inch area on the patient's forearm or leg with deionized water and dry it thoroughly.
-
Electrode Placement: Place two electrodes on the prepared skin area. The positive electrode is covered with a gauze or filter paper saturated with a pilocarpine nitrate solution, and the negative electrode is covered with a gauze or filter paper saturated with an electrolyte solution.
-
Iontophoresis: Apply a current of 1.5 mA for 5 minutes.
-
Sweat Collection: After iontophoresis, remove the electrodes and clean the stimulated area with deionized water. Place a pre-weighed filter paper or a Macroduct® sweat collector over the stimulated area. The collection period is typically 30 minutes. A minimum of 75 mg of sweat on filter paper or 15 µL in a Macroduct collector is required for accurate analysis.
-
Chloride Analysis: The chloride concentration in the collected sweat is measured using coulometric titration.
In Vivo Experiment: Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry is a standard lung function test used to measure the volume and/or speed of air that can be inhaled and exhaled. FEV1, the volume of air forcefully exhaled in one second, is a key endpoint in CF clinical trials.
Principle: The patient performs a maximal forced exhalation into a spirometer after a maximal inspiration. The measured FEV1 is compared to predicted values based on the individual's age, sex, height, and ethnicity to calculate the ppFEV1.
Standardized Procedure:
-
Patient Preparation: Ensure the patient has not used short-acting bronchodilators for at least 6 hours, long-acting bronchodilators for 12 hours, and sustained-release theophylline for 24 hours before the test.
-
Maneuver Execution:
-
The patient should be seated in an upright position.
-
A nose clip is applied.
-
The patient takes a maximal deep inspiration.
-
The patient then performs a "blast" of maximal forced expiration that continues for as long as possible (up to 15 seconds).
-
-
Acceptability and Repeatability: At least three acceptable maneuvers should be performed. The two largest FVC and FEV1 values should be within 150 mL of each other.
-
Data Reporting: The highest FEV1 value from the acceptable maneuvers is reported and used to calculate the ppFEV1.
In Vitro Experiment: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a personalized medicine approach to assess CFTR function and response to modulators using patient-derived intestinal organoids.
Principle: Intestinal organoids derived from rectal biopsies are cultured in a 3D matrix. Forskolin, a direct activator of adenylyl cyclase, increases intracellular cAMP levels, leading to the opening of functional CFTR channels. The subsequent chloride efflux drives water into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.
Detailed Protocol:
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix (e.g., Matrigel®) with a specialized growth medium.
-
Assay Plating: Plate 30-80 organoids per well in a 96-well plate.
-
Drug Incubation: Treat the organoids with the CFTR modulators of interest for a specified period (e.g., 24 hours).
-
Forskolin Stimulation and Imaging:
-
Stain the organoids with a live-cell dye (e.g., Calcein Green).
-
Add forskolin (typically 5-10 µM) to the medium.
-
Immediately begin live-cell imaging using a confocal microscope at 37°C. Capture images at regular intervals (e.g., every 20 minutes) for up to 2 hours.
-
-
Quantification: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve is calculated to represent the forskolin-induced swelling and thus CFTR function.
In Vitro Experiment: Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cultured cell monolayers.
Principle: A segment of epithelial tissue or a monolayer of cultured epithelial cells is mounted between two chambers, separating the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured. Specific activators and inhibitors are used to isolate the CFTR-dependent chloride current.
Detailed Protocol for Primary Human Bronchial Epithelial (HBE) Cells:
-
Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed.
-
Mounting in Ussing Chamber: Mount the permeable support containing the HBE cell monolayer in the Ussing chamber. Both the apical and basolateral chambers are filled with Krebs-bicarbonate Ringer solution and gassed with 95% O2/5% CO2 at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR activator cocktail (e.g., forskolin and IBMX) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the CFTR activator and inhibitor is calculated to determine the magnitude of CFTR-mediated chloride transport.
Visualizing Key Concepts
To further elucidate the experimental and biological concepts discussed, the following diagrams are provided.
Figure 1: Simplified CFTR activation signaling pathway.
Figure 2: Workflow for the quantitative pilocarpine iontophoresis sweat test.
Figure 3: Logical relationship of the compared CFTR modulator therapies and their key endpoints.
References
- 1. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 2. Efficacy and safety of lumacaftor/ivacaftor combination therapy in patients with cystic fibrosis homozygous for Phe508del CFTR by pulmonary function subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orkambihcp.com [orkambihcp.com]
Safety Operating Guide
Navigating the Disposal of Nesolicaftor: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates a precautionary approach to the disposal of the investigational drug Nesolicaftor. This document provides essential safety and logistical information, synthesizing best practices for the handling and disposal of research-grade chemical compounds to ensure minimal environmental impact and maintain laboratory safety.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory management. While specific disposal protocols for this compound (also known as PTI-428) are not publicly available from the manufacturer or in its Safety Data Sheet (SDS), established principles of chemical waste management provide a clear framework for its safe handling and disposal.
Core Principles for this compound Disposal
Given that this compound is a bioactive small molecule intended for therapeutic research, it should be treated as a potentially hazardous chemical waste. The primary goal is to prevent its release into the environment, particularly into the sanitary sewer system, where it could have unknown ecological effects.
General Disposal Procedures:
-
Do Not Drain Dispose: Under no circumstances should this compound powder or solutions be poured down the drain.[1] Bioactive compounds can disrupt aquatic ecosystems and wastewater treatment processes.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste to ensure proper handling and disposal.
-
Use Designated Chemical Waste Containers: All this compound waste, including unused product, solutions, and contaminated materials, should be collected in clearly labeled, leak-proof hazardous waste containers.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific guidance on hazardous waste disposal and will be familiar with local, state, and federal regulations.
Disposal Considerations for this compound Waste Streams
The following table summarizes the recommended disposal pathways for different types of waste generated during research involving this compound.
| Waste Stream | Recommended Disposal Pathway |
| Unused or Expired Solid this compound | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secure, well-ventilated area away from incompatible materials. Arrange for pickup by your institution's EHS-approved hazardous waste disposal service. |
| This compound Solutions (e.g., in DMSO) | Collect all solutions containing this compound in a designated hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless approved by your EHS office. Ensure the container is properly labeled with the contents, including the solvent (e.g., "this compound in DMSO"). |
| Contaminated Labware (Solid Waste) | Sharps (needles, scalpels): Dispose of in a designated sharps container for hazardous chemical waste.[2] Glassware (vials, pipettes): If not grossly contaminated, triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed glassware can then be disposed of in a designated laboratory glass waste container.[3] If grossly contaminated, dispose of directly into a solid hazardous waste container. Plasticware (pipette tips, tubes): Dispose of in a designated solid hazardous waste container. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, bench paper, and other disposable PPE contaminated with this compound should be collected in a designated solid hazardous waste container. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The procedures outlined above are based on general best practices for laboratory chemical waste management.
This compound Disposal Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound and other research chemicals.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nesolicaftor
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Nesolicaftor. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table outlines the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, Butyl, or PVC gloves of adequate length to prevent skin contact. |
| Eye Protection | Safety Glasses | Approved, properly fitted, dust- or splash-proof chemical safety glasses. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing. |
| Respiratory Protection | Not Required | Under normal conditions of use, respiratory protection is not required. However, if dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plans: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of this process.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the solid form or preparing solutions.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[1]
Storage Conditions
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Store in a tightly sealed container in a dry and well-ventilated place.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of chemical waste through a licensed and approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure to this compound, follow these immediate, step-by-step procedures.
Skin Contact
-
Immediate Action: Immediately remove any contaminated clothing.
-
Rinsing: Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Medical Attention: Seek medical attention if irritation develops or persists.
Eye Contact
-
Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Contact Lenses: If present and easy to do, remove contact lenses.
-
Medical Attention: Seek immediate medical attention.
Inhalation
-
Immediate Action: Move the affected person to fresh air.
-
Rest: Keep the person calm and at rest.
-
Medical Attention: Seek medical attention if breathing becomes difficult or symptoms persist.
Ingestion
-
Immediate Action: Do NOT induce vomiting.
-
Rinse Mouth: Rinse the mouth thoroughly with water.
-
Medical Attention: Seek immediate medical attention.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
